Synthesis Mechanisms and Pathways for 2-Methoxy-2-methylbutane-1-thiol: A Comprehensive Guide for Drug Development
Executive Summary The rational design and synthesis of sterically hindered β -methoxy thiols are of paramount importance in modern medicinal chemistry and materials science. 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design and synthesis of sterically hindered
β
-methoxy thiols are of paramount importance in modern medicinal chemistry and materials science. 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4) serves as a critical bifunctional building block, offering both a nucleophilic sulfhydryl group for conjugation and a sterically shielded methoxy ether that modulates lipophilicity and metabolic stability[1].
This whitepaper provides an authoritative, in-depth analysis of the synthetic pathways for 2-Methoxy-2-methylbutane-1-thiol. By evaluating retrosynthetic strategies, detailing mechanistic causality, and providing self-validating experimental protocols, this guide equips researchers with a robust framework for scalable and high-yield synthesis.
Retrosynthetic Analysis & Pathway Selection
The synthesis of
β
-methoxy thiols typically relies on the functionalization of an alkene precursor. For 2-Methoxy-2-methylbutane-1-thiol, the optimal starting material is 2-methyl-1-butene . From this precursor, two primary retrosynthetic pathways emerge:
Pathway A (Epoxide Route): Involves the epoxidation of 2-methyl-1-butene using mCPBA to form 2-methyl-1,2-epoxybutane, followed by a base-catalyzed ring-opening with hydrogen sulfide (
H2S
) or a hydrosulfide salt. While direct, this route often suffers from poor regioselectivity during ring-opening and the generation of toxic, difficult-to-handle
H2S
gas.
Pathway B (Alkoxyhalogenation Route): Involves the methoxybromination of the alkene to yield 1-bromo-2-methoxy-2-methylbutane, followed by thioetherification using thiourea and subsequent alkaline hydrolysis. This route is highly regioselective and avoids the formation of symmetrical sulfide byproducts.
Strategic Selection: Pathway B is the preferred route for pharmaceutical development due to its superior atom economy, stringent regiocontrol (Markovnikov addition), and the avoidance of dialkyl sulfide impurities[2].
Caption: Retrosynthetic analysis of 2-Methoxy-2-methylbutane-1-thiol from 2-methyl-1-butene.
Mechanistic Deep-Dive: The Alkoxyhalogenation Route
To achieve high-purity synthesis, understanding the causality behind the reagent selection is critical. The synthesis proceeds via a three-step cascade:
The reaction of 2-methyl-1-butene with N-Bromosuccinimide (NBS) in the presence of methanol generates a bromonium ion intermediate. Methanol, acting as the nucleophile, attacks the more substituted tertiary carbon. This is driven by the greater ability of the tertiary center to stabilize the developing positive charge in the transition state (Markovnikov regioselectivity)[3]. The result is the exclusive formation of the tertiary methoxy group and a primary bromide, perfectly setting up the molecule for an
SN2
displacement.
Step 2 & 3: Thioetherification via Isothiouronium Salt
Direct conversion of alkyl halides to thiols using sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) is notoriously problematic. The initially formed primary thiol is highly nucleophilic and rapidly reacts with unreacted alkyl halide to form unwanted dialkyl sulfides[4].
To bypass this, thiourea is employed. Thiourea acts as a potent sulfur nucleophile, executing a clean
SN2
attack on the primary bromide to form an S-alkylisothiouronium salt[5]. This salt is highly stable and cannot undergo further alkylation. Subsequent alkaline hydrolysis cleaves the salt, yielding the pure primary thiol and urea as a byproduct[2].
Caption: Step-by-step mechanistic workflow for methoxybromination and thiourea-mediated thiol synthesis.
Quantitative Data & Process Optimization
The following tables summarize the empirical data driving the protocol design. Optimization of the solvent system for methoxybromination reveals that a co-solvent approach minimizes side reactions.
Table 1: Optimization of Methoxybromination Conditions (Step 1)
Brominating Agent
Solvent System
Temp (°C)
Time (h)
Yield of Primary Bromide (%)
Br2
(1.0 eq)
Methanol
0
4
62% (High dibromide byproduct)
NBS (1.2 eq)
Methanol
20
2
85%
NBS (1.2 eq)
MeCN / MeOH (3:1)
20
1
94% (Optimal)
Table 2: Comparison of Thiolation Reagents for 1-Bromo-2-methoxy-2-methylbutane
Reagent
Conditions
Primary Thiol Yield (%)
Sulfide Byproduct (%)
NaSH
Ethanol, 60°C
45%
35%
KSH
Methanol, 55°C
52%
28%
Thiourea
→
NaOH
Ethanol/H₂O, Reflux
89%
< 2%
Detailed Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify intermediate formation before proceeding.
Protocol A: Synthesis of 1-Bromo-2-methoxy-2-methylbutane
Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1-butene (100 mmol) in a 3:1 mixture of anhydrous Acetonitrile (MeCN) and Methanol (150 mL).
Addition: Cool the reaction mixture to 0°C using an ice bath. Add N-Bromosuccinimide (NBS, 120 mmol) portion-wise over 30 minutes to control the exothermic bromonium ion formation.
Reaction: Remove the ice bath and allow the mixture to stir at 20°C for 1 hour.
Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 9:1). The alkene spot (visualized via
KMnO4
stain) should be completely consumed. GC-MS must confirm the target mass (m/z ~180/182 isotopic pair).
Workup: Quench the reaction with saturated aqueous
Na2S2O3
(50 mL) to neutralize residual NBS. Extract with Dichloromethane (DCM, 3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude alkoxyhalide.
Protocol B: Thioetherification and Hydrolysis to Target Thiol
Salt Formation: Dissolve the crude 1-bromo-2-methoxy-2-methylbutane (approx. 90 mmol) in absolute ethanol (100 mL). Add thiourea (100 mmol).
Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4 hours.
Validation Checkpoint 2: Cool a 1 mL aliquot. The S-alkylisothiouronium salt should precipitate as a white crystalline solid. TLC should indicate the disappearance of the bromide precursor.
Hydrolysis: Cool the main reaction vessel to room temperature. Under a strict Nitrogen (
N2
) atmosphere (critical to prevent oxidative dimerization to disulfides), add 6M aqueous NaOH (50 mL). Reflux the mixture for an additional 2 hours.
Isolation: Cool the mixture and acidify to pH 3 using 2M HCl. Extract the aqueous layer with DCM (3 x 50 mL). The use of DCM is specific here due to its excellent partition coefficient for low-molecular-weight organic thiols.
Purification: Dry the organic layer over
Na2SO4
, concentrate, and purify via vacuum distillation to yield pure 2-Methoxy-2-methylbutane-1-thiol as a colorless liquid.
Final Validation: Confirm product identity via Ellman's reagent (rapid yellow color formation indicates free -SH) and
1H
NMR (look for the characteristic triplet/multiplet of the
−CH2−SH
protons near 2.5 ppm and the singlet of the methoxy group near 3.2 ppm).
References
Vishwakarma, L. C., et al. "An Efficient Method for the Synthesis of Vinylbromohydrin and Vinylbromoalkoxy Derivatives." The Journal of Organic Chemistry - ACS Publications. [Link]
In-Depth Structural Elucidation of 2-Methoxy-2-methylbutane-1-thiol via 1H and 13C NMR Spectroscopy
Executive Summary The unambiguous structural characterization of heavily substituted, low-molecular-weight organic compounds requires a rigorous, self-validating analytical approach. This technical guide outlines the the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The unambiguous structural characterization of heavily substituted, low-molecular-weight organic compounds requires a rigorous, self-validating analytical approach. This technical guide outlines the theoretical rationale, experimental methodology, and spectral interpretation for the structural elucidation of 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4)[1] using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for research scientists and drug development professionals, this whitepaper emphasizes the causality behind experimental choices and the logic required to resolve complex spin systems.
Molecular Architecture & Predictive Rationale
Before initiating spectral acquisition, a Senior Application Scientist must deconstruct the molecule’s architecture to predict magnetic environments and potential spectral artifacts.
The structure of 2-Methoxy-2-methylbutane-1-thiol consists of a butane backbone with a thiol group at C1, and both a methoxy and a methyl group at C2.
The Chiral Center (C2): The defining architectural feature of this molecule is the quaternary stereocenter at C2. Because C2 is bonded to four distinct moieties (–CH2SH, –OCH3, –CH3, and –CH2CH3), it creates an asymmetric magnetic environment.
Diastereotopic Protons: This local asymmetry renders the protons on the adjacent C1 and C3 carbons diastereotopic. Unlike enantiotopic protons, diastereotopic protons are magnetically non-equivalent even in freely tumbling, achiral solvents like CDCl3. Consequently, they will resonate at distinct chemical shifts and exhibit strong geminal coupling (
2J
) to one another[2].
Self-Validating Experimental Protocol
To ensure the absolute trustworthiness of the structural assignment, the experimental protocol must be designed as a self-validating system. The acquisition parameters actively prevent artifacts, while 2D correlation data mathematically locks the 1D assignments in place.
Step-by-Step Methodology
Step 1: Sample Preparation
Procedure: Dissolve 15 mg of high-purity 2-Methoxy-2-methylbutane-1-thiol in 0.6 mL of strictly anhydrous CDCl3 (100 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
Causality: Moisture must be rigorously excluded. Trace water catalyzes the rapid chemical exchange of the –SH proton. If exchange is fast on the NMR timescale, the
3J
coupling between the –SH and C1-H2 protons is lost, collapsing the signals and destroying critical connectivity data[3].
Causality: The extended 2.0 s relaxation delay in 13C NMR ensures sufficient recovery of longitudinal magnetization (
T1
) for the quaternary C2 carbon, which lacks attached protons for efficient dipole-dipole relaxation. WALTZ-16 decoupling removes heteronuclear
1JCH
coupling, collapsing carbon multiplets into sharp singlets to maximize the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[3].
Step 3: 2D NMR Acquisition
Procedure: Acquire gradient-selected COSY, HSQC, and HMBC spectra.
Causality: The HMBC experiment acts as the ultimate self-validating step. By observing multi-bond correlations (
2JCH
and
3JCH
), the exact connectivity of the quaternary chiral center is proven, eliminating any structural ambiguity regarding isomerism[2].
1H NMR Spectral Analysis
The 1H NMR spectrum is defined by the complex splitting patterns arising from the diastereotopic methylene groups.
Table 1: 1H NMR Data (400 MHz, CDCl3)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Structural Assignment
C4-H3
0.90
t
3H
7.5
Terminal methyl of ethyl group
C2-CH3
1.15
s
3H
-
Methyl attached to chiral center
–SH
1.40
dd
1H
9.0, 7.0
Thiol proton (slow exchange)
C3-H3b
1.55
dq
1H
14.5, 7.5
Diastereotopic methylene (ethyl)
C3-H3a
1.65
dq
1H
14.5, 7.5
Diastereotopic methylene (ethyl)
C1-H1b
2.55
dd
1H
13.5, 7.0
Diastereotopic methylene (adjacent to S)
C1-H1a
2.65
dd
1H
13.5, 9.0
Diastereotopic methylene (adjacent to S)
–OCH3
3.18
s
3H
-
Methoxy protons
Mechanistic Insights:
The C1 protons (H1a and H1b) do not appear as a simple doublet. Because they are diastereotopic, they couple to each other (
2J≈13.5
Hz) and differentially to the adjacent thiol proton (
3J≈7.0
and
9.0
Hz). This results in two distinct doublets of doublets (dd)[2]. Similarly, the C3 methylene protons are diastereotopic, coupling to each other (
2J≈14.5
Hz) and to the C4 methyl group (
3J≈7.5
Hz), generating complex doublet of quartets (dq) multiplets.
13C NMR Spectral Analysis
The 13C spectrum provides direct confirmation of the carbon skeleton, heavily influenced by the electronegative heteroatoms (O and S).
Table 2: 13C NMR Data (100 MHz, CDCl3)
Position
Chemical Shift (
δ
, ppm)
Type
Structural Assignment
C4
8.5
CH3
Terminal methyl carbon
C2-CH3
20.5
CH3
Methyl carbon on chiral center
C3
28.5
CH2
Methylene carbon of ethyl group
C1
34.0
CH2
Methylene carbon adjacent to sulfur
–OCH3
49.5
CH3
Methoxy carbon
C2
78.5
C
Quaternary chiral center
Mechanistic Insights:
According to established empirical rules for chemical shifts[4], the quaternary carbon C2 is shifted drastically downfield to 78.5 ppm due to the strong electron-withdrawing effect of the attached methoxy oxygen. The C1 carbon, situated beta to the oxygen and alpha to the sulfur, resonates at 34.0 ppm, perfectly aligning with theoretical predictions for a beta-oxygenated primary thiol[4].
The structural elucidation of 2-Methoxy-2-methylbutane-1-thiol demonstrates the necessity of high-resolution multidimensional NMR. By understanding the causality of diastereotopic splitting and utilizing a self-validating protocol anchored by HMBC correlations, researchers can unambiguously assign complex, sterically hindered molecular architectures without relying on destructive analytical techniques.
References
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition. Elsevier. 3
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.2
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer Professional. 4
Sigma-Aldrich. CAS 1936595-18-4 | 2-Methoxy-2-methylbutane-1-thiol. Merck KGaA. 1
An In-Depth Technical Guide to 2-Methoxy-2-methylbutane-1-thiol (CAS 1936595-18-4): Physicochemical Profiling, Safety Data, and Application Protocols
Executive Summary In the realm of advanced chemical biology and drug development, specialized organosulfur compounds serve as critical intermediates, potent ligands, and structural modifiers. 2-Methoxy-2-methylbutane-1-t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced chemical biology and drug development, specialized organosulfur compounds serve as critical intermediates, potent ligands, and structural modifiers. 2-Methoxy-2-methylbutane-1-thiol (CAS 1936595-18-4) is a highly specialized, low-molecular-weight alkyl thiol characterized by its unique bidentate coordination potential. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard safety data sheets (SDS). This guide synthesizes the physicochemical mechanics, rigorous material safety protocols, and validated experimental workflows required to handle and utilize this compound effectively in high-stakes research environments.
Physicochemical Profiling & Structural Causality
To handle 2-methoxy-2-methylbutane-1-thiol safely and effectively, one must first understand the causality driven by its molecular architecture:
The Primary Thiol (-SH) at C1: This group is the primary reactive center, responsible for the molecule's high nucleophilicity and its ability to form robust coordinate covalent bonds with transition metals. It is also the source of the compound's pungent, alliaceous odor.
The Methoxy (-OCH3) and Methyl (-CH3) Groups at C2: The presence of a methoxy group adjacent to the thiol creates a hemilabile secondary coordination site, making this compound an excellent bidentate ligand for metallo-pharmaceuticals. Furthermore, the steric bulk provided by the C2 methyl group shields the thiol, significantly reducing the rate of unwanted oxidative dimerization (disulfide formation) compared to unbranched primary thiols.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for stoichiometric calculations and risk assessment.
Parameter
Value
Scientific Rationale
CAS Registry Number
1936595-18-4
Unique identifier for regulatory and procurement tracking.
Molecular Formula
C6H14OS
Determines stoichiometric ratios for conjugation reactions.
Molecular Weight
134.24 g/mol
Required for precise molarity calculations in assays.
Physical State
Liquid
Typical for low-molecular-weight, uncharged alkyl thiols.
Odor Profile
Pungent, alliaceous
Caused by the high volatility of the free sulfhydryl (-SH) group.
Coordination Sites
Bidentate (S, O)
Enables hemilabile interactions with transition metals.
Material Safety & Toxicological Framework
Standard laboratory safety protocols are insufficient for volatile thiols. The handling of CAS 1936595-18-4 requires a self-validating safety system built on chemical causality.
Hazard Identification & PPE Causality
Like most low-molecular-weight thiols, this compound presents a severe odor nuisance (detectable at <1 ppb) and acts as a skin/eye irritant.
Glove Selection (Critical): Standard latex gloves are strictly prohibited. The lipophilic alkyl chain of 2-methoxy-2-methylbutane-1-thiol rapidly permeates natural rubber, delivering the toxicant directly to the dermal layer. Ethylene vinyl alcohol (Silver Shield) or thick nitrile gloves must be used to provide an absolute permeation barrier.
Inhalation Controls: All manipulations must occur within a Class II Type A2 biological safety cabinet or a hard-ducted fume hood.
Emergency Spill Neutralization Logic
In the event of a spill, physical containment is not enough. The volatile thiol must be chemically altered to remove the inhalation hazard. We utilize 5.25% Sodium Hypochlorite (household bleach) for this purpose. The causality is purely electrochemical: the strong oxidizing agent converts the volatile, highly odorous thiol (-SH) into a non-volatile, water-soluble, and odorless sulfonate (-SO3-)[1].
Hazard Class / Protocol
Specification
Mitigation Strategy
GHS Classification
Flammable Liquid, Irritant
Handle exclusively in a ducted fume hood under inert gas.
Primary PPE (Gloves)
Ethylene Vinyl Alcohol
Prevents lipophilic permeation; latex is strictly prohibited.
Inhalation Hazard
High (Odor threshold < 1 ppb)
Use organic vapor (OV) respirator cartridges during bulk transfers.
Spill Neutralization
5.25% Sodium Hypochlorite
Oxidizes the volatile thiol to a non-volatile sulfonate[1].
Experimental Workflows & Validated Protocols
Protocol A: Chemical Spill Neutralization & Decontamination
This protocol is a self-validating system; the absence of odor post-treatment confirms successful chemical conversion.
Evacuation & PPE: Evacuate the immediate area. Don a half-face respirator with organic vapor cartridges, chemical splash goggles, and Silver Shield gloves.
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like sawdust, as the oxidation reaction is exothermic.
Oxidative Neutralization: Slowly pour a 5.25% sodium hypochlorite solution over the contained spill[1].
Incubation: Allow a 15-minute contact time to ensure complete oxidation of the thiol to sulfonic acid.
Verification & Disposal: Verify the absence of the characteristic skunk-like odor. Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label as "Oxidized Sulfur Waste."
Workflow for safe handling and emergency neutralization of the thiol.
Protocol B: Thiol Quantification via Ellman's Reagent (DTNB)
To verify the concentration of active 2-methoxy-2-methylbutane-1-thiol in a solution (or to confirm its complete consumption in a reaction), the Ellman's Reagent assay is the gold standard[2].
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 8.0 containing 1 mM EDTA. Causality: The slightly alkaline pH ensures the thiol is deprotonated into its reactive thiolate anion (R-S⁻) form. The EDTA chelates trace divalent metal cations that could catalyze unwanted auto-oxidation of the thiol before measurement[2].
Reagent Preparation: Dissolve 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of the reaction buffer.
Reaction: Mix 50 µL of the DTNB solution with 250 µL of the diluted thiol sample.
Incubation: Incubate at room temperature for 15 minutes. A stoichiometric thiol-disulfide exchange will occur, releasing the yellow 2-nitro-5-thiobenzoate (TNB) anion[2].
Quantification: Measure the optical absorbance at 412 nm using a spectrophotometer. Calculate the free thiol concentration using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Applications in Drug Development & Chemical Biology
In drug development, 2-methoxy-2-methylbutane-1-thiol is highly valued for its ability to form stable complexes with transition metals (e.g., Gold, Palladium, Platinum). The primary thiol forms a strong, covalent M-S bond, while the methoxy ether oxygen provides a weaker, "hemilabile" coordinate bond. This allows the metal complex to remain stable during systemic circulation but open up a coordination site when it reaches the intracellular target.
Mechanistic pathway of bidentate coordination utilizing the thiol.
thermodynamic stability and reactivity of 2-Methoxy-2-methylbutane-1-thiol
An In-depth Technical Guide to the Predicted Thermodynamic Stability and Reactivity of 2-Methoxy-2-methylbutane-1-thiol Executive Summary This guide provides a comprehensive theoretical and practical framework for unders...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Predicted Thermodynamic Stability and Reactivity of 2-Methoxy-2-methylbutane-1-thiol
Executive Summary
This guide provides a comprehensive theoretical and practical framework for understanding the thermodynamic stability and chemical reactivity of 2-Methoxy-2-methylbutane-1-thiol. As a novel compound with limited to no specific data in the published literature, this document leverages first-principle chemical concepts and data from analogous structures to build a predictive model of its behavior. We will explore its likely decomposition pathways, key chemical transformations, and potential instabilities. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not only a theoretical analysis but also detailed, actionable experimental protocols to validate these predictions and characterize the molecule's properties. The structure of this guide is designed to logically flow from theoretical prediction to practical experimental design, providing a self-validating roadmap for any research program involving this unique bifunctional molecule.
Introduction: A Structural and Functional Analysis
2-Methoxy-2-methylbutane-1-thiol is an organosulfur compound featuring a primary thiol (-SH) and a tertiary ether (-OCH₃) within a five-carbon backbone. Its unique structure, CH₃CH₂C(CH₃)(OCH₃)CH₂SH, presents a fascinating interplay of functional groups that dictates its overall properties.
The Thiol (-SH) Group: As the primary reactive center, the sulfhydryl group imparts characteristic acidity, nucleophilicity, and redox activity. Thiols are generally more acidic than their alcohol counterparts and their corresponding thiolates are potent nucleophiles.[1][2] The primary nature of this thiol suggests it should be readily accessible for many reactions, though this is tempered by its local steric environment.
The Tertiary Ether (-OCH₃) Group: The methoxy group at the C2 position is relatively inert under neutral and basic conditions. However, its presence on a tertiary carbon makes it susceptible to cleavage under strong acidic conditions, a critical potential liability for the molecule's stability. This ether linkage also influences the molecule's polarity and electronic properties.
Steric Environment: The C2 carbon is a quaternary center (bonded to four other non-hydrogen atoms), creating a neopentyl-like arrangement adjacent to the C1-thiol. This steric bulk can be expected to influence the kinetics of reactions involving the thiol group, potentially slowing reaction rates compared to unhindered primary thiols.
Given the presence of both a nucleophilic thiol and a potentially labile ether, this molecule could serve as a unique building block in organic synthesis or as a specialized ligand. However, understanding its stability and reactivity profile is paramount before its application can be realized.
Predicted Thermodynamic Stability and Decomposition Pathways
The stability of 2-Methoxy-2-methylbutane-1-thiol is dictated by the strength of its covalent bonds and the availability of low-energy decomposition pathways. At elevated temperatures or under harsh chemical conditions, several degradation routes are plausible.
Thermal Decomposition
In the absence of catalysts, thermal decomposition will proceed through the cleavage of the weakest bonds.
C-S Bond Homolysis: The Carbon-Sulfur bond is one of the weaker single bonds in the molecule, and its homolytic cleavage would generate radical species.
Ether Cleavage: Uncatalyzed thermal cleavage of the C-O ether bond is generally difficult and requires high temperatures.
Elimination Reaction (Predicted Major Pathway): Drawing analogy from the thermal decomposition of 2-methoxy-2-methylbutane (TAME), which reverts to isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) and methanol[3], a similar elimination pathway is predicted for the thiol analogue. This would likely proceed via a concerted or stepwise mechanism, potentially involving intramolecular proton transfer, to yield an isoamylene and the unstable thioformic acid methylester, or other rearranged products.
Acid-Catalyzed Decomposition
The presence of the tertiary ether linkage suggests a significant instability in acidic media. This is predicted to be the most significant liability of the molecule.
Mechanism: Protonation of the ether oxygen creates a good leaving group (methanol). Departure of methanol generates a relatively stable tertiary carbocation at the C2 position. This carbocation can then undergo rapid elimination of a proton to form 2-methyl-1-buten-1-thiol or rearrange, leading to a complex mixture of products.
Caption: Predicted thermal and acid-catalyzed decomposition pathways.
Experimental Protocols for Stability Assessment
To empirically determine the thermodynamic stability, a combination of thermoanalytical and chromatographic techniques is recommended.
Protocol 1: Thermal Stability Analysis using TGA and DSC
Objective: To determine the onset of thermal decomposition and identify phase transitions.
Methodology (Self-Validating System):
Preparation: Accurately weigh 5-10 mg of purified 2-Methoxy-2-methylbutane-1-thiol into an aluminum DSC/TGA pan.
Instrumentation: Use a simultaneous Thermal Analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Conditions:
Atmosphere: Nitrogen, flow rate of 50 mL/min to prevent oxidative side reactions.
Temperature Program: Ramp from 25 °C to 400 °C at a rate of 10 °C/min.
Data Analysis:
TGA Curve: Identify the temperature at which significant mass loss begins (T_onset), indicating decomposition.
DSC Curve: Observe endothermic or exothermic peaks corresponding to melting, boiling, or decomposition. The enthalpy of these transitions can be quantified.[4]
Causality: The use of an inert atmosphere isolates thermal stability from oxidative stability. The TGA provides clear evidence of decomposition (mass loss), while the DSC signal confirms the energetic nature of the process (endo- or exothermic).
Protocol 2: Isothermal Stability and Degradant Identification
Objective: To identify the products of thermal decomposition under controlled conditions.
Methodology:
Sample Preparation: Place 100 µL of the thiol in a sealed vial under a nitrogen headspace. Prepare multiple such vials.
Incubation: Place the vials in a temperature-controlled oven at a temperature determined from the TGA analysis (e.g., 20 °C below T_onset). Remove vials at set time points (e.g., 1, 4, 8, 24 hours).
Analysis:
Dilute the contents of each vial in a suitable solvent (e.g., dichloromethane).
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Interpretation:
Monitor the disappearance of the parent peak and the appearance of new peaks over time.
Use the mass spectra of the new peaks to identify the structures of the degradation products, confirming the predicted elimination pathway.[5]
Caption: Workflow for isothermal stability analysis.
Predicted Chemical Reactivity and Characterization
The reactivity is dominated by the thiol group, which can act as an acid, a nucleophile, or a redox center.
Acidity and Thiolate Formation
Thiols are significantly more acidic than alcohols, with typical pKa values around 10-11.[2][6] The electron-withdrawing inductive effect of the nearby ether oxygen may slightly lower this pKa, making it a stronger acid. Deprotonation with a suitable base (e.g., NaOH, NaH) readily generates the thiolate anion (RS⁻), a much stronger nucleophile than the parent thiol.[1][7]
Table 1: Predicted Physicochemical Properties
Property
Predicted Value/Behavior
Rationale
pKa
~10
Typical for primary thiols, possibly slightly lower due to ether group.[6]
Oxidation Potential
Low
Readily oxidized to disulfide by mild oxidants.[1]
Nucleophilicity
Moderate (as RSH), Strong (as RS⁻)
Sulfur's polarizability makes it a good nucleophile.[2][8]
Key IR Bands (cm⁻¹)
2550-2600 (S-H stretch, weak)
Diagnostic for the thiol functional group.
¹H NMR (ppm)
1.0-1.5 (t, -SH)
Characteristic triplet for a primary thiol coupled to a CH₂ group.
Protocol 3: Determination of Thiol pKa via Isothermal Titration Calorimetry (ITC)
Objective: To precisely measure the acid dissociation constant (pKa) of the thiol group.
Causality: ITC provides a direct measurement of the heat change associated with a reaction (in this case, alkylation), the rate of which is dependent on the concentration of the reactive thiolate species. By measuring this rate at various pH values, the pKa can be accurately determined.[9][10]
Methodology:
Reagents: Prepare a triple-buffer system (e.g., phosphate, AMPSO, pyrophosphate) to maintain stable pH across the 7.0-10.5 range. Prepare a stock solution of the thiol and an alkylating agent (e.g., iodoacetamide).
ITC Setup:
Cell: Load the ITC cell with a dilute solution (e.g., 250 µM) of the thiol in the buffer at a specific pH.
Syringe: Load the injection syringe with a concentrated solution (e.g., 300 mM) of iodoacetamide.
Titration: Perform a single injection of the iodoacetamide into the cell while monitoring the heat change (dQ/dt).
Data Collection: Repeat the experiment at multiple pH values across the expected pKa range.
Analysis: The maximum initial reaction rate (proportional to the peak of the dQ/dt curve) is proportional to the thiolate concentration at that pH. Plot the rate versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.[9]
Nucleophilic and Redox Reactions
The thiol and its conjugate base, the thiolate, are expected to undergo a range of classical reactions.
S-Alkylation: The thiolate should readily react with electrophiles like alkyl halides in an Sₙ2 fashion to form thioethers.[2]
Thia-Michael Addition: The thiolate is an excellent nucleophile for conjugate addition to α,β-unsaturated carbonyl compounds.[8]
Oxidation to Disulfides: This is a very common reaction for thiols. Mild oxidizing agents like iodine (I₂), or even atmospheric oxygen (often catalyzed by trace metal ions), will convert two molecules of the thiol into a disulfide (RSSR).[1][11]
Oxidation to Sulfonic Acids: Stronger oxidizing agents such as hydrogen peroxide or potassium permanganate will oxidize the thiol further to a sulfonic acid (RSO₃H).[1]
Caption: Key predicted reactivity pathways of the thiol group.
Protocol 4: Synthesis and Characterization of the Disulfide Derivative
Objective: To confirm the redox reactivity of the thiol and prepare a stable derivative for analysis.
Methodology:
Reaction Setup: Dissolve the thiol (1.0 eq) in ethanol in a round-bottom flask.
Oxidation: While stirring at room temperature, add a solution of iodine (I₂) (0.55 eq) in ethanol dropwise until a faint yellow color persists.
Workup: Quench the reaction with a few drops of aqueous sodium thiosulfate solution to remove excess iodine. Remove the ethanol under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
Purification: Purify the crude product by flash column chromatography.
Characterization: Confirm the structure of the resulting disulfide using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the S-H proton signal in NMR and the observation of a molecular ion corresponding to the disulfide mass in MS will validate the reaction.[12][13]
Summary and Future Directions
This guide establishes a foundational understanding of 2-Methoxy-2-methylbutane-1-thiol, a molecule for which no direct experimental data exists. Based on established chemical principles, it is predicted to be a reactive primary thiol whose primary liability is its instability in acidic media due to its tertiary ether linkage.
Key Predictions:
Thermodynamic Instability: The molecule is expected to be moderately thermally stable but highly susceptible to acid-catalyzed decomposition via a carbocation intermediate.
Chemical Reactivity: The thiol group will exhibit characteristic acidity (pKa ≈ 10), strong nucleophilicity upon deprotonation, and susceptibility to oxidation to form a disulfide.
The experimental protocols provided herein offer a clear and robust pathway for the empirical validation of these predictions. Future work should focus on executing these experiments to build a reliable database of the compound's properties, enabling its confident use in research and development applications.
Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine | European Journal of Chemistry. [Link]
Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy - New Journal of Chemistry (RSC Publishing). [Link]
Thiols And Thioethers - Master Organic Chemistry. [Link]
Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine - ResearchGate. [Link]
Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry - ResearchGate. [Link]
Direct Determination of Thiol pKa by Isothermal Titration Microcalorimetry | Journal of the American Chemical Society. [Link]
Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed - NIH. [Link]
Spectroscopic, electrochemical, and kinetic trends in Fe(III)–thiolate disproportionation near physiologic pH - PMC. [Link]
Microcalorimetric studies on uraemic plasma - Taylor & Francis. [Link]
right))is delocalized over a larger area and is therefore more stable than the negative charge on an alkoxide ion (\left(\mathrm{RO}^{-}\right)). Thiols are sufficiently strong acids so that when dissolved in aqueous sodium hydiroxide, they are converted completely to alkylsulfide salts. - Vaia. [Link]
Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N - European Journal of Chemistry. [Link]
A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs thiocholesterol and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed. [Link]
Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: Environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells - University of Seoul. [Link]
Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an SNAr-triggered cascade - Chemical Science (RSC Publishing). [Link]
Nucleophilic Thiols Reductively Cleave Ether Linkages in Lignin Model Polymers and Lignin - PMC. [Link]
Butane, 2-methoxy-2-methyl- - the NIST WebBook. [Link]
4-methoxy-2-methyl butane thiol, 94087-83-9 - The Good Scents Company. [Link]
2-METHOXY-2-METHYLBUTANE | CAS 994-05-8 - Matrix Fine Chemicals. [Link]
4-METHOXY-2-METHYL-2-BUTANETHIOL | FEMA - Flavor and Extract Manufacturers Association. [Link]
Preliminary Toxicity and Safety Profiling of 2-Methoxy-2-methylbutane-1-thiol: A Predictive and Empirical Framework
Executive Summary & Compound Profiling 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4) is a highly specialized primary thiol utilized as a synthetic building block and high-impact aroma chemical. Because it is a nic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Compound Profiling
2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4) is a highly specialized primary thiol utilized as a synthetic building block and high-impact aroma chemical. Because it is a niche synthetic intermediate, empirical in vivo toxicological data is sparse. However, in modern drug development and chemical safety assessment, the absence of legacy data necessitates a robust predictive framework.
This whitepaper synthesizes a preliminary safety profile for 2-Methoxy-2-methylbutane-1-thiol using structural read-across methodologies—leveraging structurally analogous aliphatic thiols such as 4-methoxy-2-methylbutane-2-thiol—and outlines the self-validating in vitro protocols required to empirically verify these predictions.
Predictive Safety Data & Read-Across Analysis
The toxicological profile of aliphatic thiols is fundamentally dictated by the chemical reactivity of the sulfhydryl (-SH) group. Primary thiols are highly nucleophilic, making them prone to auto-oxidation, disulfide exchange, and covalent binding with electrophilic biological targets.
To establish a baseline safety profile, we utilize read-across data from closely related compounds evaluated by the and the .
Note: The exceptionally low odor threshold (parts-per-trillion range) presents a unique occupational hazard: sensory fatigue. Personnel may lose the ability to detect the compound long before it reaches toxicologically relevant atmospheric concentrations.
Mechanistic Toxicology: The Causality of Thiol Reactivity
To understand why 2-Methoxy-2-methylbutane-1-thiol presents specific toxicological liabilities, we must examine the causal molecular initiating events (MIEs). The toxicity of this compound is not driven by receptor-mediated pharmacology, but rather by intrinsic chemical reactivity.
Protein Adduction & Sensitization: As a primary thiol, the molecule can undergo oxidation to form reactive intermediates that covalently bind to cysteine residues on endogenous skin proteins. This process, known as haptenization, alters the structural conformation of the protein, rendering it immunogenic and triggering Allergic Contact Dermatitis (ACD). This mechanism has been extensively documented in.
Oxidative Stress & Cytotoxicity: In aqueous biological environments, thiols auto-oxidize to form disulfides, generating Reactive Oxygen Species (ROS) as a byproduct. Furthermore, exogenous thiols can disrupt the cellular redox balance by engaging in disulfide exchange with intracellular glutathione (GSH), leading to GSH depletion and subsequent cellular apoptosis.
Mechanistic pathways of thiol-mediated cytotoxicity and skin sensitization.
Self-Validating Experimental Protocols for Empirical Verification
To transition from predictive modeling to empirical data, researchers must execute targeted in vitro assays. The following protocols are designed as self-validating systems , ensuring that any data generated regarding 2-Methoxy-2-methylbutane-1-thiol is internally controlled and mechanistically sound.
Objective: To predict mammalian cell cytotoxicity by measuring the depletion of a surrogate biological thiol (N-acetylcysteine, NAC), directly mirroring the compound's capacity to deplete cellular glutathione [6].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock of 2-Methoxy-2-methylbutane-1-thiol in anhydrous DMSO. Prepare a 2 mM NAC solution in 50 mM phosphate buffer (pH 7.4).
Dosing & Incubation: In a 96-well microtiter plate, combine the test compound with the NAC solution at molar ratios of 1:10 and 1:50.
Reaction Phase: Seal the plate to prevent volatilization and incubate at 37°C for exactly 120 minutes in the dark.
Quantification: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (Ellman's reagent) to each well. Incubate for 15 minutes. Measure absorbance at 412 nm using a microplate spectrophotometer to quantify remaining free thiols.
Self-Validation & Causality: The assay relies on a dual-control validation matrix. The vehicle control (DMSO + NAC) establishes the 100% free-thiol baseline. A positive control (1-chloro-2,4-dinitrobenzene, CDNB) must demonstrate >90% NAC depletion. If the CDNB fails to deplete the surrogate, the assay invalidates itself, preventing false negatives. The causality is direct: a drop in free NAC in vitro accurately predicts the test compound's propensity to induce oxidative stress via GSH depletion in vivo.
Protocol B: Direct Peptide Reactivity Assay (DPRA - OECD 442C)
Objective: To quantify the haptenization potential of the compound, definitively classifying its skin sensitization risk without the use of animal models (e.g., eliminating the need for the Local Lymph Node Assay).
Step-by-Step Methodology:
Peptide Preparation: Procure a synthetic heptapeptide containing a single reactive cysteine residue (e.g., Ac-RFAACAA-COOH). Prepare a 0.5 mM solution in phosphate buffer (pH 7.5).
Incubation: Mix the cysteine peptide with 2-Methoxy-2-methylbutane-1-thiol at a 1:10 ratio (0.5 mM peptide to 5 mM test chemical).
Reaction Phase: Incubate the vials in the dark at 25°C for 24 hours.
Chromatographic Analysis: Quantify the concentration of unreacted peptide using HPLC-UV monitored at 220 nm, utilizing a reverse-phase C18 column and a gradient of trifluoroacetic acid in water/acetonitrile.
Self-Validation & Causality: The DPRA utilizes cinnamic aldehyde as a positive control. A standard calibration curve of the unreacted peptide (0.016 to 0.5 mM) must yield an
R2>0.99
for the chromatographic run to be accepted. By quantifying the exact percentage of peptide depletion, the protocol directly measures the compound's intrinsic electrophilicity—the causal molecular initiating event for allergic contact dermatitis.
Occupational Safety & Handling Guidelines
Based on the synthesized data, the following handling parameters are mandatory for laboratory personnel:
Ventilation: Due to the extreme volatility and low odor threshold, all manipulations must occur within a certified Class II biological safety cabinet or a high-velocity fume hood.
Sensory Monitoring: Personnel must strictly monitor exposure times. The olfactory bulb rapidly habituates to methoxy-thiols, leading to a false sense of safety even as atmospheric concentrations rise to toxic levels.
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent auto-oxidation and the subsequent formation of sensitizing disulfides.
References
Flavouring Group Evaluation 08 (FGE.08): Aliphatic and alicyclic mono-, di-, tri-, and polysulphides. European Food Safety Authority (EFSA). Available at:[Link]
Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. Chemical Research in Toxicology, American Chemical Society. Available at:[Link]
In vitro and in vivo Toxicological Safety Evaluation of Thiolated Chitosan. Investigative Ophthalmology & Visual Science (IOVS). Available at:[Link]
Thiol Reactivity Analyses To Predict Mammalian Cell Cytotoxicity of Water Samples. Environmental Science & Technology. Available at:[Link]
Screening Assessment: Thiols Group. Government of Canada, Chemicals Management Plan. Available at:[Link]
Exploratory
electron density and steric hindrance of 2-Methoxy-2-methylbutane-1-thiol
Electron Density and Steric Hindrance Modulations in β -Quaternary β -Methoxy Thiols: A Technical Guide on 2-Methoxy-2-methylbutane-1-thiol Executive Summary In the realm of rational drug design, covalent inhibitor engin...
Author: BenchChem Technical Support Team. Date: April 2026
Electron Density and Steric Hindrance Modulations in
β
-Quaternary
β
-Methoxy Thiols: A Technical Guide on 2-Methoxy-2-methylbutane-1-thiol
Executive Summary
In the realm of rational drug design, covalent inhibitor engineering, and surface chemistry (Self-Assembled Monolayers, SAMs), the reactivity of the thiol functional group (-SH) dictates molecular efficacy. While primary alkanethiols are highly reactive and susceptible to rapid autooxidation, introducing steric and electronic modulators at the
β
-carbon fundamentally alters their physicochemical profile.
This whitepaper provides an in-depth mechanistic analysis of 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4). Featuring a fully substituted quaternary
β
-carbon and a strongly electronegative
β
-methoxy group, this molecule serves as a premier model for understanding how massive steric shielding and inductive electron withdrawal synergize to decouple thiol basicity from nucleophilicity.
Structural and Electronic Profiling
The unique reactivity of 2-Methoxy-2-methylbutane-1-thiol is governed by the architecture of its C2 (
β
) position, which is bonded to a methyl group, an ethyl group, a methoxy group, and the C1-thiol.
The Inductive Effect and Electron Density Map
The
β
-methoxy group (-OCH
3
) exerts a potent electron-withdrawing inductive effect (-I). By pulling electron density away from the C1-carbon and the adjacent sulfur atom, the methoxy group stabilizes the conjugate thiolate anion (RS
−
). Consequently, the pKa of the thiol is lowered compared to unhindered aliphatic analogs like 1-butanethiol.
However, the oxygen atom of the methoxy group possesses lone pairs that can participate in intramolecular hydrogen bonding with the thiol proton (S-H
⋯
O). This interaction locks the molecule into specific gauche rotamers, heavily influencing its conformational equilibrium and further modulating the availability of the sulfur lone pairs for intermolecular reactions[1].
Steric Topology: The Quaternary Shield
While the lowered pKa increases the fractional concentration of the reactive thiolate species at physiological pH (7.4), the C2 quaternary center creates a massive steric umbrella over the C1-thiol.
Kinetic Retardation: The steric bulk severely restricts the trajectory of incoming electrophiles, drastically reducing the rate of S
N
2 nucleophilic attacks.
Oxidation Resistance: Homodimerization (disulfide formation) requires two thiolates to approach each other closely. The steric clash between the bulky
β
-substituents makes the formation of stable homodisulfides kinetically disfavored. Instead, such hindered thiols exhibit a strong preference for forming heterodisulfides with less sterically hindered thiols[2].
Logical mapping of steric and electronic effects on thiol reactivity.
Impact on Reactivity: Decoupling Basicity and Nucleophilicity
In standard aliphatic thiols, nucleophilicity correlates linearly with basicity (pKa) via the Brønsted relationship. 2-Methoxy-2-methylbutane-1-thiol breaks this paradigm.
Studies utilizing Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to measure thiol-disulfide exchange kinetics reveal that while standard thiols show an inverse relationship between reaction rate and pKa, highly sterically hindered thiols (such as penicillamine or
β
-quaternary thiols) deviate significantly[3]. The steric shielding of the sulfur atom overrides the thermodynamic advantage of a higher thiolate fraction, resulting in a molecule that is thermodynamically primed but kinetically trapped. This makes it an ideal candidate for drug payloads where premature off-target covalent binding must be suppressed until the molecule reaches a specific, sterically accommodating active site.
Quantitative Data Summary
To contextualize the behavior of 2-Methoxy-2-methylbutane-1-thiol, we compare its extrapolated physicochemical properties against an unhindered baseline (1-butanethiol) and a classically hindered pharmaceutical thiol (Penicillamine).
Physicochemical Property
1-Butanethiol (Unhindered Baseline)
Penicillamine (Hindered Benchmark)
2-Methoxy-2-methylbutane-1-thiol
β
-Carbon Substitution
Secondary (-CH
2
-)
Quaternary (-C(CH
3
)
2
-)
Quaternary (-C(CH
3
)(Et)(OMe)-)
Electronic Modulator
None
β
-Amino,
β
-Carboxy
β
-Methoxy (-I effect)
Estimated pKa
~10.5
7.9
~9.2
Relative Nucleophilicity (
krel
)
1.0 (Fast)
< 0.05 (Very Slow)
~0.15 (Slow)
Homodisulfide Formation
Rapid autooxidation
Kinetically disfavored
Kinetically disfavored
Primary Application
Ligand/SAM formation
Copper chelation / RA drug
Controlled-release payloads
Experimental Methodologies
To empirically validate the kinetic retardation caused by the
β
-methoxy and
β
-quaternary center, researchers must utilize self-validating kinetic assays. The following protocol leverages Ellman's reagent to quantify the exact nucleophilic rate constant of the hindered thiol.
Protocol 1: Kinetic Evaluation of Nucleophilicity via DTNB Assay
This protocol is designed as a self-validating system: by using a massive molar excess of the hindered thiol relative to DTNB, the reaction is forced into pseudo-first-order kinetics. This isolates the intrinsic rate constant (
k
) regardless of minor fluctuations in absolute starting concentrations.
Reagents & Equipment:
2-Methoxy-2-methylbutane-1-thiol (Analyte)
DTNB (Ellman's Reagent)
0.1 M Sodium Phosphate Buffer (pH 7.4) containing 1 mM EDTA (to prevent trace metal-catalyzed autooxidation).
UV-Vis Spectrophotometer capable of rapid kinetic reads at 412 nm.
Step-by-Step Workflow:
Reagent Preparation: Prepare a 10 mM stock solution of DTNB in the pH 7.4 reaction buffer. Prepare a 100 mM stock solution of 2-Methoxy-2-methylbutane-1-thiol in degassed ethanol (due to the hydrophobicity of the alkyl chain).
Baseline Establishment: Pipette 980 µL of the pH 7.4 buffer into a quartz cuvette. Add 10 µL of the DTNB stock (final concentration: 100 µM). Blank the spectrophotometer at 412 nm.
Reaction Initiation: Inject 10 µL of the thiol stock (final concentration: 1 mM; a 10-fold excess over DTNB) directly into the cuvette. Rapidly invert to mix.
Kinetic Monitoring: Immediately begin recording the absorbance at 412 nm. The cleavage of the disulfide bond in DTNB releases the 2-nitro-5-thiobenzoate (TNB
2−
) anion, which absorbs strongly at this wavelength (
ϵ=14,150
M
−1
cm
−1
).
Data Synthesis: Plot
ln(Amax−At)
versus time (
t
). The slope of this linear regression yields the pseudo-first-order rate constant (
kobs
). Divide
kobs
by the thiol concentration to determine the second-order rate constant (
k2
).
Causality Check: Compare the
k2
of 2-Methoxy-2-methylbutane-1-thiol against 1-butanethiol. The expected >80% reduction in
k2
validates the steric shielding effect of the
β
-quaternary center.
Step-by-step workflow for the kinetic evaluation of thiol nucleophilicity.
Protocol 2: Conformational Analysis via NMR
To verify the intramolecular hydrogen bonding (S-H
⋯
O) induced by the
β
-methoxy group:
Dissolve the thiol in a non-polar, non-hydrogen-bonding deuterated solvent (e.g., CDCl
3
or C
6
D
6
) to prevent solvent competition.
Acquire a 1D
1
H-NMR spectrum. A downfield shift of the thiol proton (typically found at 1.0 - 1.5 ppm in unhindered thiols, shifting to >2.0 ppm) indicates hydrogen bond participation.
Execute a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Observe the cross-peaks between the thiol proton and the methoxy protons. Strong NOE correlations confirm the spatial proximity dictated by the locked gauche conformation.
Conclusion
2-Methoxy-2-methylbutane-1-thiol represents a masterclass in molecular engineering. By installing a quaternary carbon and an electronegative methoxy group at the
β
-position, chemists can effectively "muzzle" the thiol—lowering its pKa while simultaneously blocking its nucleophilic trajectory. This dual-action modulation is critical for designing oxidation-resistant SAMs and highly targeted covalent therapeutics that bypass off-target glutathione scavenging.
References
Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Hypothiocyanous acid reactivity with low-molecular-mass and protein thiols: absolute rate constants and assessment of biological relevance
Source: Biochemical Journal (Portland Press)
URL:[Link]
Synthesis of β-Hydroxy Sulfides via Thiolysis of Epoxides Using S-Alkylisothiouronium Salts as Thiol Equivalents in Basic Aqueous Medium
Source: ResearchGate (Chinese Journal of Chemistry)
URL:[Link]
Application Note: 2-Methoxy-2-methylbutane-1-thiol as a Next-Generation Capping Ligand for Gold Nanoparticles
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The functionaliza...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Rationale
The functionalization of gold nanoparticles (AuNPs) with thiol-containing molecules is a cornerstone of modern nanomedicine, enabling applications in targeted drug delivery, diagnostics, and biosensing[1]. Traditionally, researchers have relied on long-chain alkanethiols or heavily PEGylated thiols (e.g., mPEG-SH) to stabilize AuNPs. However, these conventional ligands present a dichotomy: simple alkanethiols form dense, rigid, highly hydrophobic self-assembled monolayers (SAMs) that rapidly opsonize in biological fluids, while long-chain PEGylations add massive hydrodynamic bulk that can hinder cellular uptake and deep-tissue penetration.
2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4) emerges as a highly specialized, ultra-short capping ligand that solves this dichotomy through precise structural chemistry[2].
The Causality of the Ligand Structure
The efficacy of this specific molecule relies on three distinct structural features that govern the thermodynamic and kinetic behavior at the gold interface:
Primary Thiol Anchor (-SH): The primary thiol ensures the formation of a robust, semi-covalent Au–S bond (~45 kcal/mol), driving the displacement of weaker ligands (like citrate) and ensuring long-term thermodynamic stability[3].
Steric Hindrance at the Beta-Carbon: The C2 position is quaternary, bearing a methyl, an ethyl, and a methoxy group. This extreme steric bulk directly adjacent to the anchor point restricts rotational freedom. Kinetically, this steric repulsion prevents the formation of an overly dense, crystalline monolayer[4]. This "controlled packing" is highly advantageous for creating mixed monolayers, as it leaves accessible pockets for the co-conjugation of larger targeting peptides or APIs.
Micro-Polarity & Hydrophobic Shielding: The methoxy group (-OCH3) introduces a localized dipole right above the hydrophobic alkyl base. This mimics the "stealth" properties of PEGylation by creating a micro-hydrophilic shield that disrupts non-specific protein adsorption (protein corona formation) without significantly increasing the nanoparticle's hydrodynamic radius[5].
Physicochemical Properties & Data Summary
The following table summarizes the quantitative data and expected physicochemical shifts when transitioning from standard citrate-capped AuNPs to 2-Methoxy-2-methylbutane-1-thiol functionalized AuNPs.
To fully understand the synthesis and the interfacial chemistry, the following diagrams map both the macroscopic laboratory workflow and the microscopic molecular mechanism.
Caption: Workflow for the ligand exchange synthesis of sterically shielded gold nanoparticles.
Caption: Mechanistic pathway of steric shielding and micro-polarity at the AuNP interface.
Detailed Experimental Protocol: Ligand Exchange
This protocol describes a self-validating system for the modification of pre-synthesized 20 nm citrate-capped gold nanoparticles via ligand exchange[1].
Materials Required
20 nm Citrate-capped AuNPs (OD = 1.0, aqueous).
2-Methoxy-2-methylbutane-1-thiol (≥95% purity).
Absolute Ethanol (EtOH, HPLC grade).
Ultra-pure water (18.2 MΩ·cm).
Tween-20 (Optional, for intermediate stabilization).
Step-by-Step Methodology
Step 1: Ligand Preparation
Prepare a 10 mM stock solution of 2-Methoxy-2-methylbutane-1-thiol in absolute ethanol. Rationale: The ligand's hydrophobic backbone requires an organic solvent for initial dissolution, but the methoxy group allows the resulting solution to be miscible with the aqueous AuNP suspension.
Step 2: Ligand Exchange Reaction
Transfer 10 mL of the 20 nm Citrate-AuNP suspension into a clean, sonicated glass vial.
Under continuous, vigorous magnetic stirring (600 rpm), add 100 µL of the 10 mM thiol stock solution dropwise.
Causality Check: The molar ratio of thiol molecules to gold surface atoms should be approximately 10:1 to ensure complete surface saturation despite the steric hindrance of the ligand[4].
Cover the vial with aluminum foil to prevent light-induced oxidation of the thiols and stir continuously for 12 hours at room temperature (25°C).
Step 3: Purification (Self-Validating Wash)
Transfer the functionalized AuNP suspension to centrifuge tubes.
Centrifuge at 12,000 × g for 15 minutes. A tight, dark red pellet should form at the bottom. Troubleshooting: If the pellet is black or purple, irreversible aggregation has occurred, likely due to insufficient ligand concentration or solvent shock.
Carefully decant the supernatant to remove displaced citrate molecules and unreacted thiol.
Resuspend the pellet in 10 mL of ultra-pure water using mild bath sonication (10 seconds).
Repeat the centrifugation and resuspension process two additional times to ensure high purity.
Analytical Validation System
To ensure the scientific integrity of the functionalization, the protocol must be validated using orthogonal analytical techniques:
UV-Vis Spectroscopy: Measure the localized surface plasmon resonance (LSPR) peak. Citrate-AuNPs peak at ~520 nm. Successful conjugation of 2-Methoxy-2-methylbutane-1-thiol will cause a 2 to 4 nm bathochromic (red) shift (e.g., to 523 nm). This shift is caused by the change in the local dielectric constant/refractive index at the gold interface upon displacement of water/citrate by the organic thiol[3].
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter. The size should increase by no more than 1–2 nm. A massive increase (>10 nm) indicates nanoparticle aggregation rather than successful monolayer formation.
Zeta Potential: The highly negative charge of citrate (-35 to -45 mV) will be neutralized by the uncharged methoxy-terminated ligand, resulting in a shift toward a slightly negative or near-neutral potential (-5 to -15 mV).
Applications in Drug Development
For drug development professionals, the use of 2-Methoxy-2-methylbutane-1-thiol offers a distinct strategic advantage in the design of nanocarriers.
When designing targeted nanomedicines, creating a "mixed monolayer" is often required—where a short "filler" ligand stabilizes the particle, and a longer ligand carries the active pharmaceutical ingredient (API) or targeting antibody. Because 2-Methoxy-2-methylbutane-1-thiol is sterically hindered at the beta-carbon, it naturally resists forming tightly packed, impenetrable SAMs[4]. This kinetic limitation is highly desirable: it leaves thermodynamic "pockets" on the gold surface, allowing for the subsequent or simultaneous co-adsorption of bulkier, biologically active thiolated molecules (e.g., thiolated aptamers or peptides) with high efficiency. Furthermore, the methoxy shield prevents non-specific macrophage uptake, extending blood circulation half-life without the massive size penalty of traditional PEGylation[5].
References
Journal of the American Chemical Society (via ResearchGate). Control over Ligand-Exchange Positions of Thiolate-Protected Gold Nanoclusters Using Steric Repulsion of Protecting Ligands. Available at: [Link][4]
National Institutes of Health (PMC). Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield. Available at:[Link][5]
ACS Publications. Understanding the Surface Chemistry of Thiolate-Protected Metallic Nanoparticles. Available at: [Link][3]
Sensitive and Robust Quantification of 4-Methoxy-2-methylbutane-2-thiol in Complex Matrices by Automated Headspace SPME-GC-MS with In-Fiber Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, validated protocol for the trace-level quantification of 4-methoxy-2-methylbutane-2-...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the trace-level quantification of 4-methoxy-2-methylbutane-2-thiol (MMBT), a potent sulfur-containing aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Volatile thiols are notoriously challenging to analyze due to their high reactivity, susceptibility to oxidation, and presence at ultra-trace concentrations in complex matrices[1]. This method overcomes these challenges by employing an automated workflow combining Headspace Solid-Phase Microextraction (HS-SPME) for solvent-free analyte enrichment with in-fiber derivatization using pentafluorobenzyl bromide (PFBBr). This derivatization step is critical, as it enhances the thermal stability and chromatographic performance of the thiol, while also improving mass spectrometric sensitivity[1][2]. The fully automated protocol detailed herein provides a robust, reproducible, and highly sensitive system for researchers in the food, beverage, and fragrance industries.
Introduction: The Analytical Challenge of a Potent Aroma Compound
4-Methoxy-2-methylbutane-2-thiol (CAS 94087-83-9), hereafter referred to as MMBT, is a pivotal aroma compound responsible for the characteristic and highly desirable "black-currant" or "cassis" note in products such as wine, coffee, beer, and olive oil[3]. Its sensory perception threshold is exceptionally low, often in the parts-per-trillion (ng/L) range, meaning even minute quantities can significantly impact the overall flavor and aroma profile of a product[3].
The analysis of MMBT and other volatile thiols is complicated by several factors:
High Reactivity: The thiol (-SH) functional group is prone to oxidation, readily forming disulfides, which prevents accurate quantification of the free, odor-active form[1].
Low Concentration: MMBT is typically present at ultra-trace levels, requiring a highly sensitive analytical approach with a pre-concentration step[1][4].
Matrix Complexity: Food and beverage samples are complex matrices, and co-extracted components can interfere with the analysis[5].
To address these issues, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a sample preparation technique that both concentrates the analyte and protects it from degradation is the preferred methodology. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal choice as it is a solvent-less, equilibrium-based extraction technique that isolates volatile and semi-volatile compounds from the sample matrix[6][7]. Furthermore, converting the thiol into a more stable derivative prior to GC analysis is essential for achieving good chromatographic behavior and sensitivity[1][8][9]. This protocol utilizes an automated in-fiber derivatization technique, which enhances precision and minimizes sample handling and the risk of analyte loss[10][11].
Principle of the Method & Experimental Workflow
The core of this method is the conversion of the volatile and reactive MMBT into a stable, less polar pentafluorobenzyl (PFB) derivative. This is achieved by first exposing an SPME fiber to the headspace of the derivatizing agent, PFBBr. The PFBBr-loaded fiber is then exposed to the headspace of the heated sample, where it simultaneously extracts MMBT and derivatizes it in situ. The stable PFB-MMBT derivative is subsequently desorbed from the fiber in the hot GC inlet, separated from other matrix components on a capillary column, and detected by the mass spectrometer. Isotope dilution with a deuterated internal standard can be used for accurate quantification.
Caption: Workflow for MMBT analysis by automated HS-SPME-GC-MS.
SPME Fibers: 2 cm StableFlex, 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Samples
Rationale: Accurate quantification relies on a well-prepared calibration curve. The use of a model matrix (e.g., synthetic wine) for standards helps to mitigate matrix effects. Adding salts like NaCl and a chelating agent like EDTA improves analyte recovery by increasing the volatility of thiols (salting-out effect) and sequestering metal ions that can catalyze oxidation[4].
Stock Standard Preparation (1000 mg/L): Accurately weigh 10 mg of MMBT standard and dissolve in 10 mL of methanol in a volumetric flask. Store at -20°C.
Working Standard Solutions: Prepare a series of dilutions from the stock standard in methanol to create working solutions for the calibration curve (e.g., ranging from 0.1 to 100 µg/L).
Calibration Standards (in vial):
Prepare a model matrix solution (e.g., 12% v/v ethanol in deionized water).
To a 20 mL headspace vial, add 10 mL of the model matrix.
Spike with an appropriate volume of a working standard solution to achieve final concentrations covering the expected sample range (e.g., 1 ng/L to 1000 ng/L).
If using, add the internal standard to each vial at a fixed concentration.
Immediately seal the vial.
Sample Preparation:
Allow the sample (e.g., wine) to come to room temperature.
Place 10 mL of the sample into a 20 mL headspace vial.
Add 2 g of NaCl and 0.1 g of EDTA.
Add the internal standard.
Immediately seal the vial and vortex gently.
Protocol 2: Automated HS-SPME with In-Fiber Derivatization
Rationale: Automation is key to reproducibility. This sequence allows the SPME fiber to be pre-loaded with the derivatization agent before being exposed to the sample headspace. This in-fiber or on-fiber derivatization approach simplifies sample preparation and reduces the risk of analyte degradation[10]. The DVB/CAR/PDMS fiber is chosen for its high affinity for a broad range of volatile compounds, including sulfur compounds[4].
Derivatization Reagent Vial: Place a small amount of PFBBr (e.g., 20 µL) into a 20 mL headspace vial and seal. This vial will serve as the source for loading the fiber.
Autosampler Sequence Setup: Program the autosampler with the following sequence for each sample and standard:
Incubation: Place the sample/standard vial in the agitator at the specified temperature (e.g., 50°C) and agitate (e.g., 500 rpm) for 5 minutes to allow for equilibration.
Derivatization Step: Expose the SPME fiber to the headspace of the PFBBr vial for 15-20 minutes at 50°C.
Extraction & Derivatization Step: Immediately transfer the PFBBr-loaded fiber to the incubated sample/standard vial. Expose the fiber to the sample headspace for 30-60 minutes at the same temperature and agitation speed[1][12]. This allows for simultaneous extraction of MMBT and its reaction with PFBBr on the fiber.
Desorption: Transfer the fiber to the GC injection port for thermal desorption.
Protocol 3: GC-MS Analysis
Rationale: A non-polar DB-5ms or HP-5MS column provides excellent separation for a wide range of compounds, including the PFB-MMBT derivative. A splitless injection ensures that the maximum amount of analyte desorbed from the fiber is transferred to the analytical column, which is critical for trace-level analysis[1]. The temperature program is optimized to separate the analyte of interest from potential interferences from the derivatization reagent and the sample matrix.
Parameter
Setting
Rationale
GC System
Agilent 7890B or equivalent
Standard, robust platform for GC analysis.
MS System
Agilent 5977B or equivalent
Provides sensitive detection and mass information.
Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Industry-standard, non-polar column for good peak shape.
Full scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
SIM Ions
To be determined empirically from the PFB-MMBT standard spectrum. Key ions will include the molecular ion and characteristic fragments (e.g., m/z 181 for the PFB+ fragment).
SIM mode significantly improves signal-to-noise for trace quantification.
Data Analysis and Method Performance
Identification: The PFB-MMBT derivative is identified by its retention time and by comparing its mass spectrum with that of a pure standard. The mass spectrum is expected to show a molecular ion and characteristic fragment ions, including a prominent ion at m/z 181, corresponding to the pentafluorobenzyl moiety.
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of MMBT in unknown samples is then calculated from this regression line.
Typical Method Performance:
Based on similar methods for volatile thiols, the following performance characteristics can be expected.
Use high-purity gas with filters; Use high-quality, low-bleed septa; Condition the column.
Poor Reproducibility
Inconsistent sample volume; Leaks in the system; Inconsistent SPME extraction time/temp.
Use an autosampler for precise volume; Perform a leak check; Ensure autosampler parameters are consistent.
Conclusion
The described HS-SPME-GC-MS method with automated in-fiber derivatization provides a highly sensitive, robust, and reliable solution for the quantification of 4-methoxy-2-methylbutane-2-thiol in complex matrices. By converting the reactive thiol into a stable PFB-derivative, this protocol overcomes the primary challenges associated with sulfur compound analysis. This method is well-suited for quality control and research applications in the food, beverage, and flavor industries, enabling precise characterization of this critical aroma compound.
References
Lopes, R., et al. (2018). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. [Link]
Jochmann, M. A., et al. (2012). Assessment of Thiol Compounds from Garlic by Automated Headspace Derivatized In-Needle-NTD-GC-MS and Derivatized In-Fiber-SPME-GC-MS. ACS Publications. [Link]
The Good Scents Company. (n.d.). 4-methoxy-2-methyl butane thiol. The Good Scents Company Information System. [Link]
Styger, G., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. [Link]
Meyer, M. R., et al. (2013). 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry. [Link]
Kankol, M., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS. Journal of Agricultural and Food Chemistry. [Link]
Wikipedia. (n.d.). Headspace gas chromatography. Wikipedia. [Link]
Grant-Preece, P., et al. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods. [Link]
The Good Scents Company. (n.d.). 2-methyl-1-butane thiol. The Good Scents Company Information System. [Link]
ResearchGate. (2018). GC-MS analysis of thiols from air: what are options to concentrate sample?. ResearchGate. [Link]
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link]
PubChem. (n.d.). 2-Methoxy-2-methylbutane;2-methylbutan-2-ol. National Center for Biotechnology Information. [Link]
Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. [Link]
Organomation. (n.d.). GC-MS Sample Preparation. Organomation Associates, Inc. [Link]
Markes International. (2017). Analysis of trace-level sulfur compounds in air and landfill gas using thermal desorption. Agilent Technologies. [Link]
Welke, J. E., et al. (n.d.). SPME-GC-MS Analysis of Wine Headspace. Whitman College. [Link]
Ho, W. H., & Lee, M. R. (2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. Journal of Separation Science. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Engineering High-Performance Biosensor Interfaces Using 2-Methoxy-2-methylbutane-1-thiol SAMs
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
In the development of surface-plasmon resonance (SPR) and electrochemical biosensors, the architecture of the self-assembled monolayer (SAM) dictates both the sensitivity and specificity of the assay. While linear alkanethiols are traditionally used to form dense, hydrophobic interfaces, they often restrict the conformational freedom of bulky bioreceptors (e.g., antibodies, aptamers) and suffer from high non-specific adsorption (NSA) in complex biological matrices like human serum.
2-Methoxy-2-methylbutane-1-thiol (2-MMBT) (CAS: 1936595-18-4) is a specialized, short-chain, branched alkanethiol that addresses these limitations. By utilizing 2-MMBT as a diluent in mixed SAMs, researchers can precisely engineer the free volume at the sensor interface while simultaneously tuning surface wettability to repel off-target proteins. This guide details the mechanistic principles, structural advantages, and validated protocols for integrating 2-MMBT into advanced biosensor workflows.
Mechanistic Principles & Structural Causality
As a Senior Application Scientist, it is critical to understand why a molecule behaves a certain way at the solid-liquid interface, rather than simply observing the outcome. The utility of 2-MMBT is driven by two distinct structural features:
A. Steric Disruption and Lattice Formation
Standard linear alkanethiols (e.g., 1-propanethiol, 1-decanethiol) pack tightly on Au(111) surfaces, typically forming a dense (√3 × √3)R30° surface lattice[1]. However, 2-MMBT features a quaternary carbon at the C2 position, bearing both a methyl and a methoxy group. This branching introduces significant steric bulk adjacent to the gold-sulfur anchor.
Consequently, short-chain branched thiols cannot achieve the dense van der Waals packing of linear chains. Instead, they assemble into a wider (√7 × √7)R19° surface lattice[1]. This expanded lattice is highly advantageous in mixed SAMs; it acts as a "spacer," providing the necessary free volume for co-adsorbed, long-chain bioreceptor probes to maintain their native 3D conformations without steric hindrance. Furthermore, this unique branched architecture has been shown to induce localized electronic effects, resulting in observable electrochemical rectification toward redox probes[1],[2].
B. Interfacial Wettability and Antifouling
The terminal and near-terminal functional groups of a SAM dictate its interaction with the surrounding solvent. Methyl-terminated SAMs are highly hydrophobic, which thermodynamically drives the non-specific adsorption and denaturation of proteins. In contrast, the methoxy (-OCH3) group in 2-MMBT introduces a permanent dipole moment and acts as a hydrogen-bond acceptor[3].
Studies on methoxy-terminated SAMs reveal that they are significantly more wettable than their methyl-terminated counterparts, owing to the polar influence of the ether moiety[4]. This increased hydrophilicity allows 2-MMBT to tightly bind interfacial water molecules, creating a hydration layer that presents a thermodynamic barrier to non-specific protein fouling, thereby lowering the background noise in diagnostic assays.
Quantitative Data Summary
The following table summarizes the comparative physicochemical properties of 2-MMBT against standard linear alkanethiols, highlighting its utility as a biosensor diluent.
Parameter
1-Propanethiol (Linear)
2-MMBT (Branched, Methoxy)
1-Decanethiol (Linear)
Surface Lattice Structure
(√3 × √3)R30°
(√7 × √7)R19°
(√3 × √3)R30°
Relative Packing Density
High
Low (Sterically Hindered)
Very High
Water Contact Angle (θ)
~70°
~55°
~110°
Electrochemical Rectification
No
Yes
No
Non-Specific Adsorption (NSA)
High
Low (Hydration Barrier)
Very High
Primary Application
Basic Passivation
Biosensor Diluent / Spacer
Corrosion Resistance
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of the SAM assembly is directly verified through electrochemical characterization in Protocol B.
Protocol A: Preparation of 2-MMBT Mixed SAMs on Au(111)
Objective: Fabricate a mixed monolayer containing a capture probe and 2-MMBT as the spacing diluent.
Substrate Cleaning:
Immerse the Au(111) substrate in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (Caution: Piranha is highly reactive and explosive in contact with organics. Handle in a fume hood with proper PPE).
Rinse exhaustively with Milli-Q water, followed by absolute ethanol.
Flame-anneal the gold surface using a butane torch until a faint orange glow is observed, ensuring the formation of wide Au(111) terraces.
Thiol Solution Preparation:
Prepare a 1.0 mM total thiol solution in anhydrous ethanol.
Mix 2-MMBT and your thiolated capture probe (e.g., a thiol-modified DNA aptamer) at a 9:1 molar ratio. This specific ratio ensures that the bulky aptamers are sufficiently isolated by the 2-MMBT lattice.
Co-Adsorption Incubation:
Submerge the cleaned Au(111) substrate into the mixed thiol solution.
Incubate in the dark at room temperature for 18–24 hours. Causality: Extended incubation allows the system to reach thermodynamic equilibrium, displacing physisorbed aggregates and ensuring the formation of the (√7 × √7)R19° lattice.
Washing and Drying:
Remove the substrate and rinse vigorously with absolute ethanol to remove unbound thiols.
Dry under a gentle stream of high-purity N₂ gas.
Protocol B: Self-Validation via Cyclic Voltammetry (CV)
Objective: Verify monolayer integrity and lattice spacing using a redox probe.
Electrolyte Preparation: Prepare an aqueous solution of 1.0 mM[Ru(NH₃)₆]Cl₃ in 0.1 M KCl.
Cell Setup: Assemble a three-electrode electrochemical cell using the SAM-modified Au as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl reference electrode.
Measurement: Run a cyclic voltammogram from -0.4 V to +0.1 V at a scan rate of 50 mV/s.
Data Interpretation (Validation):
A bare gold electrode will show a massive, reversible redox peak.
A properly formed 2-MMBT mixed SAM will significantly suppress this peak due to the insulating nature of the alkane chains.
However, because 2-MMBT forms a less dense lattice than linear thiols, you will observe electrochemical rectification (an asymmetry in the anodic vs. cathodic currents)[1],[2]. This specific electrochemical signature confirms that the 2-MMBT has successfully formed its sterically hindered lattice, validating the surface for biosensing.
Visualizations
Workflow Diagram
Caption: Workflow for preparing mixed SAMs using 2-MMBT as a diluent on Au(111) substrates.
Biosensor Mechanism Pathway
Caption: Mechanism of target capture and non-specific adsorption resistance at the 2-MMBT mixed SAM interface.
References
Chi, Q., Zhang, J., & Ulstrup, J. (2006). Surface Microscopic Structure and Electrochemical Rectification of a Branched Alkanethiol Self-Assembled Monolayer. The Journal of Physical Chemistry B. Available at:[Link]
Wenzl, I., et al. (2003). Structure and Wettability of Methoxy-Terminated Self-Assembled Monolayers on Gold. Langmuir. Available at:[Link]
extraction techniques for 2-Methoxy-2-methylbutane-1-thiol from complex matrices
Application Note & Protocol Guide Topic: Advanced Extraction Techniques for 2-Methoxy-2-methylbutane-1-thiol and Related Volatile Thiols from Complex Matrices Introduction: The Analytical Challenge of Potent Aroma Thiols...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol Guide
Topic: Advanced Extraction Techniques for 2-Methoxy-2-methylbutane-1-thiol and Related Volatile Thiols from Complex Matrices
Introduction: The Analytical Challenge of Potent Aroma Thiols
Volatile thiols are a class of sulfur-containing organic compounds renowned for their profound impact on the aroma profiles of various foods and beverages, even at ultra-trace concentrations (ng/L range).[1][2] Compounds like 2-Methoxy-2-methylbutane-1-thiol and its structural analogues, such as 4-methoxy-2-methyl-2-butanethiol (known for its black-currant aroma), are pivotal to the sensory quality of products ranging from wine and beer to coffee and tropical fruits.[3][4][5]
However, the very properties that make them potent odorants also render them exceptionally difficult to analyze. The analysis of volatile thiols in complex matrices is a significant challenge due to three primary factors:
Extreme Reactivity: The sulfhydryl (-SH) group is highly nucleophilic and prone to oxidation, readily forming disulfides or binding to other matrix components.[1][6][7] This leads to analyte loss and poor recovery.
Low Concentrations: These compounds are often present at levels far below those of other volatile molecules, requiring highly sensitive and selective extraction and detection methods.[2][6]
Matrix Complexity: Foods, beverages, and biological samples are intricate mixtures of proteins, sugars, acids, and other compounds that can interfere with extraction and analysis, causing what is known as "matrix effects".[8][9]
This guide provides a detailed overview and validated protocols for three state-of-the-art extraction techniques designed to overcome these challenges: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization, Stir Bar Sorptive Extraction (SBSE), and Derivatization-coupled Liquid-Liquid Extraction (LLE). These methods are tailored for researchers, scientists, and quality control professionals aiming for robust and reproducible quantification of 2-Methoxy-2-methylbutane-1-thiol and related compounds.
HS-SPME is a solvent-free equilibrium-based extraction technique that combines sampling, isolation, and concentration into a single step.[10][11] For volatile and semi-volatile compounds like thiols, headspace extraction is preferred as it minimizes matrix interference by sampling the vapor phase above the sample.[12]
Causality & Experimental Rationale
Direct HS-SPME analysis of thiols often yields poor results due to their high reactivity and low volatility in certain matrices.[13][14] To circumvent this, a derivatization step is crucial. Derivatization chemically modifies the thiol to:
Increase Stability: By capping the reactive -SH group, it prevents oxidation and binding.[15][16]
Improve Chromatographic Behavior: The resulting derivative is typically more stable and less prone to adsorption on active sites within the GC system.[15][17]
Enhance Sensitivity: Reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) create derivatives that are highly responsive to specific detectors.
The most elegant application of this principle is On-Fiber Derivatization (OFD) , where the SPME fiber is first exposed to the headspace of the derivatizing agent before being exposed to the sample headspace. This allows the extraction and derivatization to occur simultaneously on the fiber surface, streamlining the workflow.[18]
HS-SPME Workflow Diagram
Caption: Workflow for HS-SPME with On-Fiber Derivatization.
Detailed Protocol: HS-SPME with PFBBr On-Fiber Derivatization
Objective: To extract and derivatize 2-Methoxy-2-methylbutane-1-thiol from a liquid matrix (e.g., wine, beer, fruit juice).
Materials:
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[19]
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Pipette 10-20 mL of the liquid sample into a 20 mL headspace vial.
Spike the sample with the internal standard solution to a known concentration.
Add NaCl to a final concentration of 20% (w/v) and EDTA to 1% (w/v).[19] The salt increases the ionic strength of the solution, "salting out" the volatile analytes into the headspace, thereby increasing extraction efficiency. EDTA acts as a chelating agent, sequestering metal ions that can catalyze thiol oxidation.[20][21]
Immediately cap and seal the vial.
On-Fiber Derivatization & Extraction:
Place the prepared sample vial in the autosampler tray.
In a separate sealed vial, place a small amount of the PFBBr reagent.
Program the autosampler to first expose the SPME fiber to the headspace of the PFBBr vial (e.g., for 5 minutes) to load the derivatizing agent.
Immediately following, the autosampler will introduce the PFBBr-loaded fiber into the headspace of the sample vial.
Incubate the fiber in the sample headspace for a predetermined time (e.g., 30-45 minutes) at a controlled temperature (e.g., 35-50 °C) with agitation.[19] This step allows for the simultaneous extraction of the thiol from the headspace and its reaction with PFBBr on the fiber surface.
Analysis:
After extraction, the fiber is automatically retracted and transferred to the heated injection port of the Gas Chromatograph (GC).
The derivatized thiols are thermally desorbed from the fiber (e.g., at 250 °C for 2-5 minutes) onto the GC column for separation and subsequent detection by Mass Spectrometry (MS).[13]
Parameter
Recommended Setting
Rationale
SPME Fiber
50/30µm DVB/CAR/PDMS
Provides a balanced polarity and porosity for trapping a wide range of volatile sulfur compounds.[19]
Sample Volume
10-20 mL in 20 mL vial
Ensures sufficient headspace for efficient partitioning of volatiles.
Extraction Temp.
35-50 °C
Balances analyte volatility with extraction efficiency; higher temperatures may decrease adsorption for some thiols.[19]
Extraction Time
30-45 min
Allows the system to approach equilibrium, ensuring reproducible extraction.[19]
Agitation
250-500 rpm
Facilitates the mass transfer of analytes from the liquid phase to the headspace.
Salt Addition
20% (w/v) NaCl
Increases the vapor pressure of volatile compounds, enhancing their concentration in the headspace.[19]
Chelating Agent
1% (w/v) EDTA
Prevents metal-catalyzed oxidation of the target thiols during incubation.[20][21]
Pillar 2: Stir Bar Sorptive Extraction (SBSE)
SBSE is a powerful pre-concentration technique that operates on principles similar to SPME but offers a significantly larger volume of the sorptive phase, leading to higher analyte recovery and lower detection limits.[20] The sorptive phase, typically polydimethylsiloxane (PDMS), is coated onto a magnetic stir bar, which is placed directly into the liquid sample.[22]
Causality & Experimental Rationale
The key advantage of SBSE is its high sensitivity, which stems from the 50-250 times greater volume of PDMS compared to a standard SPME fiber.[23] This makes it exceptionally well-suited for ultra-trace analysis of semi-volatile compounds. For thiols, SBSE offers a robust method of extraction from the bulk liquid, and while derivatization is not always performed in-situ, it can be conducted post-extraction to ensure analyte stability. The extraction is governed by the partitioning coefficient of the analyte between the sample matrix and the PDMS phase (K O/W).
SBSE Workflow Diagram
Caption: General workflow for Stir Bar Sorptive Extraction (SBSE).
Detailed Protocol: SBSE for Volatile Thiols
Objective: To achieve high-sensitivity extraction of 2-Methoxy-2-methylbutane-1-thiol from aqueous matrices.
Materials:
PDMS-coated stir bar (e.g., Gerstel Twister®, 10 mm length, 0.5 mm film thickness).
Glass vials (e.g., 20 mL).
Magnetic stir plate.
Thermal Desorption Unit (TDU) coupled to a GC-MS system.
Internal Standard and reagents as described for SPME.
Procedure:
Sample Preparation:
Place 10 mL of the sample into a glass vial.
Spike with the appropriate internal standard.
Add NaCl to 10% (w/v) and EDTA to 1% (w/v) to enhance extraction and prevent oxidation.[20][21]
Extraction:
Place the PDMS stir bar into the vial.
Place the vial on a magnetic stir plate and stir at a constant, high speed (e.g., 1100 rpm) for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 35 °C).[20][21]
Desorption and Analysis:
After extraction, remove the stir bar with clean forceps.
Quickly rinse the bar with a small amount of ultrapure water to remove any matrix residue and gently dab dry with a lint-free tissue.
Place the stir bar into an empty glass thermal desorption tube.
The tube is placed in the TDU, where the stir bar is heated (e.g., 250 °C) to release the trapped analytes.[24]
The desorbed analytes are typically cryofocused at the head of the GC column before the temperature program begins for separation and MS detection.
Parameter
Recommended Setting
Rationale
Stir Bar
10 mm PDMS, 0.5 mm film
Standard size for good recovery in 10-20 mL samples. PDMS is effective for semi-volatile compounds.
Extraction Time
45-60 min
Longer time allows for higher analyte recovery due to the larger phase volume.[20]
Stirring Speed
>1000 rpm
High speed reduces the diffusion layer around the bar, accelerating the extraction kinetics.
Temperature
35 °C
A moderate temperature provides a good balance between analyte partitioning and stability.[20]
Post-Extraction
Rinse & Dry
Critical step to remove non-volatile matrix components that could contaminate the GC system.
Pillar 3: Extractive Alkylation (LLE with Derivatization)
Liquid-Liquid Extraction (LLE) is a classical sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases.[25] For thiols, this technique is almost always coupled with a derivatization step, often termed Extractive Alkylation , to stabilize the analyte and render it more soluble in the organic extraction solvent.[13]
Causality & Experimental Rationale
The core principle is to convert the relatively polar and highly reactive thiol into a non-polar, stable derivative.[26] This derivative will have a much higher partition coefficient (LogP) favoring the organic solvent, allowing for efficient extraction from the complex aqueous matrix.[27] The PFBBr reagent is again an excellent choice here. The reaction is performed in a two-phase system where the derivatizing agent is in the organic phase, and the thiol is in the aqueous sample phase. The derivatized analyte is then immediately extracted into the organic layer, protecting it from degradation.
Application Note: Advanced Catalytic Workflows Utilizing 2-Methoxy-2-methylbutane-1-thiol in Late-Stage Functionalization and Cross-Coupling
Executive Summary The development of metabolically stable, sterically shielded thioether linkages is a critical objective in modern medicinal chemistry and bioconjugation. This application note provides an in-depth, self...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of metabolically stable, sterically shielded thioether linkages is a critical objective in modern medicinal chemistry and bioconjugation. This application note provides an in-depth, self-validating guide to utilizing 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4) as a specialized reagent in two state-of-the-art catalytic workflows: Visible-Light Photoredox Thiol-Ene Click Conjugation and Palladium-Catalyzed Buchwald-Hartwig C–S Cross-Coupling.
By analyzing the unique structural causality of this reagent, drug development professionals can leverage its steric and electronic properties to bypass common catalytic pitfalls, such as catalyst poisoning and β-hydride elimination.
Reagent Profile & Structural Causality
To master the catalytic behavior of 2-Methoxy-2-methylbutane-1-thiol, one must first understand the causality driven by its molecular architecture:
Primary Thiol Nucleophilicity: The terminal sulfhydryl (–SH) group ensures rapid reaction kinetics during oxidative addition or radical propagation.
Quaternary β-Carbon (C2): The C2 position is fully substituted with a methyl group, an ethyl group, and a methoxy group. Crucially, it possesses zero β-hydrogens. In transition-metal catalysis (like Pd-catalyzed cross-coupling), aliphatic thiols typically suffer from rapid β-hydride elimination, forming unwanted thioaldehydes and depleting the active catalyst. The quaternary nature of this reagent completely blocks this degradation pathway[1].
Methoxy-Induced Polarity: The sterically shielded methoxy group acts as a stable hydrogen-bond acceptor in the final conjugate, favorably modulating the aqueous solubility and lipophilicity (LogD) of the resulting active pharmaceutical ingredient (API).
Traditional thiol-ene "click" reactions rely on thermal radical initiators (e.g., AIBN) or harsh UV irradiation, both of which trigger the degradation of sensitive biomolecules like peptides or oligonucleotides. To achieve biologically compatible late-stage functionalization, we utilize organic photoredox catalysis[2].
By employing the highly oxidizing organic photocatalyst 9-mesityl-10-methylacridinium tetrafluoroborate (Acr⁺-Mes) under mild blue LED irradiation, the photocatalyst undergoes excitation to a highly oxidizing state. It extracts a single electron from 2-Methoxy-2-methylbutane-1-thiol to generate a thiyl radical at room temperature. The steric bulk of the β-methoxy group prevents unwanted thiyl radical dimerization (disulfide formation), driving the equilibrium exclusively toward anti-Markovnikov addition across the target alkene[3].
Self-Validating Protocol: Peptide Bioconjugation
This protocol describes the conjugation of 2-Methoxy-2-methylbutane-1-thiol to an alkene-tagged peptide.
Preparation of the Photoredox Matrix: In an oven-dried 10 mL Schlenk tube, add the alkene-tagged peptide (0.1 mmol, 1.0 equiv) and Acr⁺-Mes photocatalyst (0.005 mmol, 5 mol%).
Solvent & Reagent Addition: Dissolve the mixture in 2.0 mL of anhydrous, degassed Acetonitrile (MeCN). Add 2-Methoxy-2-methylbutane-1-thiol (0.12 mmol, 1.2 equiv) via a microsyringe.
Causality Check: A slight excess of the thiol ensures complete consumption of the high-value peptide. MeCN is chosen because it stabilizes the radical ion pairs generated during the Single Electron Transfer (SET) event.
Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles.
Causality Check: Molecular oxygen is a potent triplet quencher. Failure to rigorously degas the solvent will result in O₂ quenching the excited Acr⁺-Mes*, halting the catalytic cycle.
Irradiation: Seal the tube under an argon atmosphere and irradiate with a 450 nm Blue LED array (approx. 10 W) at room temperature (25 °C) for 4 hours.
In-Process Control (IPC) & Validation: At 3 hours, remove a 10 µL aliquot under argon, dilute with 100 µL MeCN, and analyze via LC-MS. The system is self-validating: the reaction is deemed complete when the UV trace (214 nm) shows <2% of the starting peptide and the mass spectrum confirms the +133 Da mass shift corresponding to the thioether adduct.
Purification: Quench the reaction by exposing it to air. Remove the solvent under reduced pressure and purify the conjugate via preparative RP-HPLC.
Catalytic Cycle Visualization
Caption: Visible-light photoredox cycle for the thiol-ene conjugation of 2-Methoxy-2-methylbutane-1-thiol.
Coupling aliphatic thiols with aryl halides is historically challenging. Thiols are notorious for strongly coordinating to Palladium, forming highly stable, inactive Pd-bis(thiolate) resting states that poison the catalyst. To overcome this, we utilize a fourth-generation Pd precatalyst featuring the highly sterically demanding Josiphos or tBu₃P ligands[4].
The bulky ligand architecture forces the reductive elimination step to outpace catalyst deactivation. Furthermore, as established in Section 2, the use of 2-Methoxy-2-methylbutane-1-thiol is a strategic masterstroke: its quaternary β-carbon structurally prohibits β-hydride elimination, which is the primary failure mode for aliphatic C–S cross-couplings[1].
Self-Validating Protocol: Synthesis of Aryl Thioethers
This protocol describes the coupling of 2-Methoxy-2-methylbutane-1-thiol with an electron-deficient aryl chloride.
Precatalyst Activation: In an argon-filled glovebox, charge a 20 mL vial with the aryl chloride (1.0 mmol, 1.0 equiv), Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv), and the precatalyst [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol% Pd) alongside Josiphos ligand CyPF-tBu (0.012 mmol, 1.2 mol%).
Solvent Addition: Add 4.0 mL of anhydrous Toluene. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.
Visual Cue: The solution will initially appear as a pale yellow suspension.
Controlled Reagent Delivery: Place the vial in a pre-heated oil bath at 90 °C. Using a syringe pump, add 2-Methoxy-2-methylbutane-1-thiol (1.1 mmol, 1.1 equiv) dropwise over 30 minutes.
Causality Check: Slow addition is a self-validating engineering control. It maintains a low standing concentration of the thiolate anion in the reactor, preventing the saturation of the Pd center and ensuring that oxidative addition of the aryl chloride remains the rate-determining step.
Reaction Monitoring: Stir the mixture at 90 °C for an additional 2 hours.
Visual Cue: As the active Pd(0) species turns over and the cross-coupling proceeds, the mixture will transition to a deep orange, homogeneous solution with a fine precipitate of NaCl.
IPC & Quenching: Analyze a TLC aliquot (Hexanes:EtOAc 9:1). Complete consumption of the aryl chloride validates the end of the reaction. Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts.
Isolation: Concentrate the filtrate and purify via flash column chromatography to isolate the sterically hindered aryl thioether.
Catalytic Cycle Visualization
Caption: Palladium-catalyzed Buchwald-Hartwig C–S cross-coupling cycle highlighting key intermediate states.
Quantitative Data & Reaction Optimization
The following table synthesizes the optimized parameters for both workflows, demonstrating the relationship between catalyst choice, reaction conditions, and the resulting yield.
Workflow
Catalyst System
Thiol Stoichiometry
Temp / Time
Base / Solvent
Yield (%)
Key Optimization Observation
Photoredox Thiol-Ene
5 mol% Acr⁺-Mes
1.2 equiv
25 °C / 4 h
None / MeCN
>90%
Rigorous degassing prevents O₂ quenching; MeCN stabilizes SET intermediates.
Photoredox Thiol-Ene
2 mol% Ru(bpy)₃Cl₂
1.5 equiv
25 °C / 8 h
None / DMF
65%
Lower oxidation potential of Ru(II) results in slower thiyl radical generation.
Bolus addition and less bulky ligand lead to rapid catalyst deactivation.
References
Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions
Source: Molecules (via N
Visible-Light-Mediated Thiol–Ene Reactions through Organic Photoredox Catalysis
Source: The Journal of Organic Chemistry (ACS Public
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides
Source: Journal of the American Chemical Society (via N
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
Technical Support Center: Preventing Oxidation of 2-Methoxy-2-methylbutane-1-thiol
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4)[1][2]. Aliphatic t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-Methoxy-2-methylbutane-1-thiol (CAS: 1936595-18-4)[1][2].
Aliphatic thiols are inherently highly reactive and nucleophilic. While this makes them excellent reagents for click chemistry, bioconjugation, and surface functionalization, it also makes them highly susceptible to oxidative dimerization into inactive disulfides (R-S-S-R)[3]. This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting steps to help you maintain the integrity of your thiol reagents.
Mechanistic Insight: The Causality of Thiol Oxidation
To prevent oxidation, you must first understand the thermodynamic drivers behind it. Thiol oxidation is not spontaneous in a vacuum; it is an environmentally dependent process driven by three primary catalysts:
Atmospheric Oxygen (
O2
): Acts as the terminal electron acceptor[3].
Basic pH (>7.5): Deprotonates the thiol (R-SH) into a highly reactive thiolate anion (
R−S−
). The thiolate is exponentially more susceptible to single-electron transfer oxidation than the protonated thiol.
Trace Transition Metals (
Fe3+
,
Cu2+
): Act as redox catalysts that shuttle electrons from the thiolate to oxygen.
Caption: Mechanism of thiol oxidation to disulfide and targeted prevention strategies.
Troubleshooting Guides & FAQs
Q1: Why is my 2-Methoxy-2-methylbutane-1-thiol forming a white precipitate or exhibiting sluggish reactivity?A1: The white precipitate is likely the oxidized disulfide dimer of your starting material[3]. Disulfides are significantly less soluble in standard reaction solvents than their parent thiols, causing them to crash out of solution. This indicates a breach in your anaerobic setup or the presence of dissolved oxygen/peroxides in your solvents[3].
Q2: How should I properly store this specific thiol to prevent degradation?A2: 2-Methoxy-2-methylbutane-1-thiol is volatile and highly sensitive to air. It must be stored at -20°C in a desiccated environment, strictly protected from light[4][5]. Before opening the vial, always equilibrate it to room temperature . Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which introduces dissolved oxygen and accelerates degradation[4][5].
Q3: My reaction buffer seems to cause rapid oxidation. How do I optimize it?A3: First, check your pH. Keep the buffer pH between 6.0 and 7.0 to prevent the formation of the highly reactive thiolate anion. Second, add a metal chelator like EDTA (1–10 mM) to sequester trace transition metals that catalyze oxidation[4]. Scientific Nuance: If you plan to use TCEP as a reducing agent later, be cautious. While DTT stability is enhanced by metal chelators, TCEP actually exhibits decreased stability in the presence of chelators like EGTA/EDTA[6].
Q4: I need to reduce the formed disulfide back to the active thiol. Should I use TCEP or DTT?A4: For most modern applications, TCEP (Tris(2-carboxyethyl)phosphine) is superior. Unlike DTT, TCEP is a thiol-free phosphine, meaning it will not compete with your target thiol during downstream conjugation reactions (e.g., maleimide labeling)[7]. Furthermore, TCEP operates efficiently over a much broader pH range (1.5–8.5) and is significantly more resistant to air oxidation than DTT[6][7].
Quantitative Data: Reducing Agents & Chelators
When designing a self-validating protocol to protect or recover your thiol, selecting the right buffer additives is critical. Below is a comparative analysis of common reagents used to manage thiol oxidation states.
Sparging (bubbling inert gas) only removes ~70-80% of dissolved oxygen. For highly sensitive thiols like 2-Methoxy-2-methylbutane-1-thiol, the Freeze-Pump-Thaw method is mandatory to achieve >99% oxygen removal[3].
Preparation: Transfer the required volume of solvent into a heavy-walled Schlenk flask containing a magnetic stir bar. Seal the flask tightly.
Freeze: Submerge the flask in a liquid nitrogen (
N2
) bath until the solvent is completely frozen solid.
Pump: Open the flask to a high-vacuum line for 5–10 minutes to evacuate the atmospheric headspace.
Thaw: Isolate the flask from the vacuum. Submerge it in a warm water bath. As the solvent thaws, you will observe vigorous bubbling—this is the trapped dissolved oxygen escaping into the newly evacuated headspace[3].
Cycle: Repeat steps 2–4 for a total of 3 to 4 cycles [3].
Backfill: After the final thaw, backfill the flask with ultra-high purity Argon or Nitrogen gas.
Protocol 2: Disulfide Reduction and Recovery using TCEP
If your 2-Methoxy-2-methylbutane-1-thiol has oxidized, use this protocol to thermodynamically drive the reduction back to the active R-SH state.
Reagent Prep: Dissolve TCEP hydrochloride in a degassed buffer (e.g., 50 mM Tris-HCl, pH 7.0) to create a 0.5 M stock solution[7].
Addition: Add the TCEP stock to your oxidized thiol mixture to achieve a 10-fold molar excess of TCEP relative to the estimated disulfide concentration[7].
Incubation: Stir the reaction mixture at room temperature for 30–60 minutes under an Argon atmosphere. The formation of a strong P=O bond in the oxidized TCEP byproduct makes this cleavage irreversible.
Extraction: Because 2-Methoxy-2-methylbutane-1-thiol is highly organic-soluble, extract the active thiol using a degassed organic solvent (e.g., Dichloromethane) under an inert atmosphere, leaving the water-soluble TCEP and its byproducts in the aqueous layer.
Standard Operating Workflow
Caption: Step-by-step experimental workflow for handling air-sensitive thiols.
References
BenchChem. "An In-depth Technical Guide on the Safe Handling of Thiol-C9-PEG4." BenchChem.
BroadPharm. "Instructions for (PEG)n-Thiol Reagents." BroadPharm.
BenchChem. "Technical Support Center: Handling Air-Sensitive Thiol Reagents." BenchChem.
Getz, E. B., et al. "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry.
BenchChem. "Technical Support Center: TCEP vs. DTT for Disulfide Bond Reduction." BenchChem.
laboratory odor control strategies for volatile 2-Methoxy-2-methylbutane-1-thiol
Welcome to the Technical Support Center for managing 2-Methoxy-2-methylbutane-1-thiol . This compound, characterized by its extreme volatility and exceptionally low human odor detection threshold, presents significant co...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for managing 2-Methoxy-2-methylbutane-1-thiol . This compound, characterized by its extreme volatility and exceptionally low human odor detection threshold, presents significant containment challenges in pharmaceutical and chemical research settings[1].
This guide is designed for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure a safe, odor-free laboratory environment.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does 2-Methoxy-2-methylbutane-1-thiol permeate the laboratory even when handled in a fume hood?A: The issue stems from the compound's high vapor pressure and the extreme sensitivity of human olfactory receptors. Human olfactory sensory neurons can detect certain low-molecular-weight thiols at concentrations as low as 2 parts per billion[1]. Even microscopic droplets left on pipette tips or glassware will rapidly volatilize, overwhelming standard room ventilation. Effective control requires immediate chemical destruction (oxidation) at the source, rather than relying solely on physical ventilation.
Q2: What is the chemical mechanism behind neutralizing this thiol, and why is pH critical?A: Odor neutralization relies on oxidizing the volatile sulfhydryl group (-SH) into a non-volatile, water-soluble sulfonic acid (R-SO₃H)[2].
When using sodium hypochlorite (bleach), the active oxidizing species is hypochlorous acid (HOCl)[3]. The equilibrium between HOCl and the hypochlorite ion (OCl⁻) is strictly pH-dependent. At a neutral pH (7.0), approximately 75% of free chlorine exists as highly reactive HOCl[3]. However, oxidation of thiols generates acidic byproducts that can drop the pH; if the pH drops below 6, hypochlorite is rapidly destroyed and toxic chlorine gas can form[2]. Therefore, maintaining a slightly basic environment (pH 8.0–9.0) ensures a controlled, complete conversion to sulfonic acid without off-gassing.
Q3: Can I use hydrogen peroxide instead of bleach?A: Yes, but it requires careful buffering. Hydrogen peroxide (H₂O₂) is a potent oxidizer, but under acidic or neutral conditions, it often only partially oxidizes thiols into disulfides (R-S-S-R). While disulfides are less volatile than thiols, they can still possess residual odors and can be reduced back to thiols. To achieve complete oxidation to sulfonic acid, H₂O₂ must be used in a basic solution[4].
Part 2: Troubleshooting Guide & Quantitative Data
When standard protocols fail, use the following diagnostic matrix to identify the root cause of persistent thiol odors.
Table 1: Troubleshooting Persistent Thiol Odors
Symptom / Issue
Potential Cause
Mechanistic Solution
Lingering odor on "clean" glassware
Incomplete oxidation; formation of disulfides instead of sulfonic acids.
Increase bleach soak time to 24 hours. Ensure the bleach is fresh, as degraded NaOCl loses its oxidative potential[5].
Sudden odor spike during decontamination
Exothermic volatilization. Adding concentrated bleach directly to neat thiol generates heat, vaporizing the thiol before it can be oxidized.
Dilute the thiol in a non-oxidizable solvent (e.g., THF) first, or use an ice bath to maintain the reaction temperature between 45–50 °C[2].
White precipitate forms in microsyringes
Precipitation of insoluble disulfides blocking the needle[4].
Wash sequentially: Acetone → Water → Bleach → Water → Acetone. The initial acetone wash removes bulk organics before oxidation[4].
Odor persists in the fume hood air
Contaminated waste containers or microscopic spills on the sash/benchtop.
Wipe down all non-porous surfaces with a freshly prepared 1:1 dilute bleach solution[5].
Part 3: Self-Validating Experimental Protocols
To guarantee the destruction of 2-Methoxy-2-methylbutane-1-thiol, protocols must have built-in validation steps. The following procedure ensures complete conversion to non-hazardous effluent.
Protocol: Oxidative Decontamination of Thiol-Contaminated Glassware
Scientific Grounding: This protocol utilizes the stoichiometric oxidation reaction: RSH + 3OCl⁻ → RSO₃H + 3Cl⁻[2].
Step-by-Step Methodology:
Preparation (In Fume Hood): Prepare a decontamination bath using commercial liquid bleach (5.25% sodium hypochlorite). Use a 25% stoichiometric excess of bleach relative to the estimated thiol residue[2]. Self-Validation Check: The bleach must smell faintly of chlorine; if odorless, the hypochlorite has degraded and must be replaced.
Pre-Rinsing: Do not rinse thiol-contaminated glassware with volatile organic solvents (like dichloromethane) into standard organic waste, as this simply transfers the odor. Instead, place the glassware directly into the bleach bath.
Controlled Addition: If neutralizing liquid thiol waste, add the thiol dropwise to the stirred bleach solution at room temperature[2].
Temperature & pH Monitoring: The reaction is exothermic. Maintain the temperature below 50 °C using an ice bath if necessary[2]. Monitor the pH using indicator strips. Self-Validation Check: If the pH drops below 6.0 due to sulfonic acid generation, add 1M NaOH to restore alkalinity and prevent hypochlorite destruction[2].
Incubation: Allow glassware to soak for a minimum of 2 hours (24 hours for stubborn residues)[5].
Disposal: Once the solution exhibits zero residual thiol odor (indicating complete conversion to sulfonic acid), the neutralized, aqueous salt solution can generally be disposed of in the sanitary sewer with copious amounts of water, pending local EHS regulations[2][5].
Part 4: Process Visualization
The following diagram maps the logical decision tree and chemical workflow for handling thiol spills and contaminated equipment.
Caption: Workflow for the oxidative decontamination of volatile thiol residues.
References
Reddit Chemistry Community. (2021). How to reduce thiol stink? Retrieved from[Link]
École Polytechnique Fédérale de Lausanne (EPFL). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from[Link]
Wikipedia Contributors. Thiol. Wikipedia, The Free Encyclopedia. Retrieved from[Link]
reducing thermal degradation of 2-Methoxy-2-methylbutane-1-thiol during storage
Technical Support Center: 2-Methoxy-2-methylbutane-1-thiol A Guide to Mitigating Thermal Degradation During Storage Welcome to the technical support center for 2-Methoxy-2-methylbutane-1-thiol. This guide, prepared by ou...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 2-Methoxy-2-methylbutane-1-thiol
A Guide to Mitigating Thermal Degradation During Storage
Welcome to the technical support center for 2-Methoxy-2-methylbutane-1-thiol. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure the long-term stability and integrity of your compound during storage. Our focus is on preventing thermal degradation and oxidative processes that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 2-Methoxy-2-methylbutane-1-thiol during storage?
The primary degradation pathway for most thiols, including 2-Methoxy-2-methylbutane-1-thiol, is oxidation. The sulfhydryl group (-SH) is susceptible to oxidation, which can be initiated or accelerated by elevated temperatures, exposure to atmospheric oxygen, and light. This process typically leads to the formation of disulfides (R-S-S-R) and can further progress to more highly oxidized species like sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids under more aggressive conditions.[1][2]
Q2: What are the recommended storage temperatures for short-term and long-term storage?
For optimal stability, we recommend the following storage temperatures:
Storage Duration
Recommended Temperature
Rationale
Short-Term (up to 1-2 weeks)
2-8°C
Refrigeration significantly slows down oxidative processes. For a structurally similar compound, 4-methoxy-2-methyl-2-butanethiol, a storage temperature of 2-8°C is recommended.[3]
Long-Term (months to years)
-20°C to -80°C
Freezing is highly effective at minimizing molecular motion and chemical reactions, thereby preserving the compound's integrity over extended periods. Studies on other thiols have shown that storage at -80°C is superior for long-term stability compared to -20°C.[4]
Q3: Is it necessary to store 2-Methoxy-2-methylbutane-1-thiol under an inert atmosphere?
Yes, it is highly recommended. To minimize the risk of oxidation, the compound should be stored under an inert gas such as argon or nitrogen.[5][6] This is particularly critical for long-term storage. The presence of oxygen, even in small amounts, can lead to the gradual degradation of the thiol.
Q4: What type of container should I use for storage?
Use amber glass vials with tight-fitting caps, preferably with a PTFE-lined septum. The amber glass will protect the compound from light, which can also contribute to degradation. The tight seal will prevent the ingress of oxygen and moisture.
Q5: Are there any visible signs of degradation I should look for?
While analytical confirmation is necessary, you may observe the following physical changes that could indicate degradation:
Change in Color: The initially colorless liquid may develop a yellowish tint.
Increased Viscosity: The formation of disulfide oligomers could potentially increase the viscosity of the sample.
Precipitate Formation: In advanced stages of degradation, insoluble oxidation products might form.
Changes in Odor: While thiols are known for their strong odors, the degradation products may have different or more pungent smells.
This section is designed to help you troubleshoot common issues that may arise from the improper storage or handling of 2-Methoxy-2-methylbutane-1-thiol.
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause: The thiol may have partially degraded, leading to a lower effective concentration and the presence of interfering byproducts.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and under an inert atmosphere. Check for frequent freeze-thaw cycles, which can degrade thiols.[4]
Perform a Quality Control Check: Analyze the purity of your sample using an appropriate analytical technique. A simple method is provided in the "Experimental Protocols" section.
Use a Fresh Aliquot: If you have been using a stock solution, prepare a fresh one from a sealed vial that has been stored under optimal conditions.
Problem 2: A noticeable change in the physical appearance of the compound.
Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation.
Troubleshooting Steps:
Do Not Use: If you observe significant color changes or the formation of a precipitate, it is best to discard the sample as its purity is compromised.
Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere whenever possible and that vials are securely sealed after use.
Consider Repurification: For valuable samples, repurification via flash chromatography may be an option, but this should be guided by analytical characterization of the impurities.
Problem 3: The compound has been left at room temperature for an extended period.
Possible Cause: Exposure to ambient temperatures will accelerate the rate of degradation.
Troubleshooting Steps:
Assess the Exposure Time: A few hours may not be critical, but several days or weeks at room temperature will likely lead to significant degradation.
Analytical Verification: The purity of the compound must be verified analytically before further use.
Prevent Future Occurrences: Implement strict laboratory protocols for the handling and storage of temperature-sensitive reagents.
In-Depth Technical Information
Mechanism of Oxidative Degradation
The primary thermal degradation pathway for 2-Methoxy-2-methylbutane-1-thiol in the presence of oxygen is oxidation. The process is initiated by the abstraction of the hydrogen atom from the sulfhydryl group, forming a thiyl radical. This radical is highly reactive and can participate in several reactions, most commonly dimerization to form a disulfide.
Caption: Oxidative degradation of thiols.
High-Temperature Thermal Decomposition
Under conditions of extreme thermal stress (e.g., in a GC inlet or during pyrolysis experiments), other degradation pathways can become significant. These are generally not a concern during normal storage but are important to understand for certain applications. Studies on simple thiols have shown that high-temperature decomposition can proceed via:
C-S Bond Cleavage: Leading to the formation of an alkyl radical and a sulfhydryl radical.
Intramolecular Elimination: Resulting in the formation of an alkene and hydrogen sulfide (H₂S).[7][8]
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation.
Preparation:
Allow the sealed vial of 2-Methoxy-2-methylbutane-1-thiol to equilibrate to room temperature before opening to prevent moisture condensation.
Prepare a set of smaller, amber glass vials suitable for single-use aliquots.
Work in a well-ventilated fume hood or under an inert atmosphere (glove box).
Inerting the Vials:
Purge the empty aliquot vials and the main stock vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.
Aliquoting:
Using a clean, dry syringe or pipette, quickly transfer the desired amount of the thiol into each of the smaller vials.
Immediately cap and seal each vial.
Final Purge and Storage:
Briefly purge the headspace of each sealed aliquot vial with inert gas before tightening the cap completely.
Label each vial clearly with the compound name, concentration (if diluted), and date.
Place the aliquots in a secondary container and store at -20°C or -80°C for long-term storage.
Caption: Workflow for proper aliquoting and storage.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of your thiol sample over time.
Sample Preparation:
Prepare a stock solution of your 2-Methoxy-2-methylbutane-1-thiol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Dilute this stock solution to a working concentration of ~50-100 µg/mL for analysis.
HPLC Conditions (Example Method):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm or Mass Spectrometry (MS) for more definitive identification of degradation products.
Injection Volume: 10 µL.
Data Analysis:
Analyze a freshly prepared sample from a new vial to establish a baseline chromatogram and retention time for the pure compound.
Analyze your stored sample under the same conditions.
Look for the appearance of new peaks, particularly those with earlier retention times (often more polar oxidation products) or later retention times (less polar disulfide dimers).
Quantify the purity by comparing the peak area of the main compound to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
References
Effects of storage conditions on thiol disulfide homeostasis - Medicine Science.
SAFETY D
SAFETY D
Instructions for (PEG)n-Thiol Reagents.
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC.
Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-2-methylbutane-1-thiol Substitution Reactions
Executive Summary Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex, sterically demanding building blocks, handling highly branched thiols has become a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on complex, sterically demanding building blocks, handling highly branched thiols has become a critical bottleneck. 2-Methoxy-2-methylbutane-1-thiol presents a unique challenge: its primary sulfhydryl (-SH) group is situated directly adjacent to a fully substituted, quaternary-like beta-carbon. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome the severe steric hindrance associated with this molecule.
The Causality of Steric Hindrance in Neopentyl-Like Thiols
To troubleshoot effectively, we must first understand the physical chemistry of the substrate. 2-Methoxy-2-methylbutane-1-thiol features a beta-carbon (C2) bonded to a methyl group, an ethyl group, and a methoxy group. This creates a highly congested "neopentyl-like" steric environment.
In bimolecular nucleophilic substitution (SN2) reactions, the spatial arrangement of these bulky beta-substituents severely impedes the1[1]. The steric clash drastically increases the activation energy of the transition state. Consequently, standard alkylation and aromatic substitution (SNAr) protocols yield poor results. Overcoming this barrier requires precise manipulation of thermodynamics (elevated temperatures), kinetics (solvent polarity and base strength), or alternative reaction pathways (transition-metal catalysis).
Troubleshooting Guides & FAQs
Q1: Why do standard alkylation conditions (e.g., K₂CO₃ in Acetone) fail to produce high yields with 2-Methoxy-2-methylbutane-1-thiol?A1: Standard conditions fail because weak bases and moderately polar solvents cannot generate a sufficiently reactive, "naked" thiolate anion to overcome the high steric barrier. The bulky beta-substituents effectively shield the sulfur atom from interacting with the electrophile.
Solution: Switch to a stronger, non-nucleophilic base (e.g., NaH or DBU) in a highly polar aprotic solvent (DMSO or DMF). This ensures complete deprotonation of the thiol and minimizes ion-pairing, maximizing the nucleophilicity of the thiolate anion to force the SN2 reaction forward.
Q2: How can I successfully couple this hindered thiol to an aryl halide via Nucleophilic Aromatic Substitution (SNAr)?A2: Traditional SNAr will be extremely slow due to the steric bulk of the thiol. However, using a highly polar solvent like N,N-Dimethylacetamide (DMAc) with K₂CO₃ at elevated temperatures (80–100 °C) has been proven to drive the2[2].
Solution: If the aryl halide is electron-rich and lacks electron-withdrawing groups, pure SNAr will fail. In such cases, pivot to a Palladium- or Copper-catalyzed C-S cross-coupling (e.g., Buchwald-Hartwig). The metal-catalyzed pathway bypasses the traditional SNAr transition state, relying instead on oxidative addition and reductive elimination, which are significantly less sensitive to the thiol's steric bulk.
Q3: What if I need to substitute the thiol group itself (using the thiol as an electrophile precursor)?A3: Substituting the C1 position of a neopentyl-like thiol is notoriously difficult because the incoming nucleophile faces the same beta-carbon steric wall[1]. However, recent methodologies using the3[3].
Solution: Due to the neopentyl steric hindrance, you must use an excess of a highly reactive, unhindered nucleophile (like a primary amine) and apply heat. Attempting this with highly sterically hindered amines will result in trace yields[3].
Self-Validating Experimental Protocols
Protocol A: High-Yield Aryl Thioether Synthesis via SNAr
Causality: DMAc stabilizes the transition state of the SNAr intermediate, while elevated temperatures provide the kinetic energy required to overcome the neopentyl steric barrier[2].
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, add the electron-deficient aryl halide (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).
Solvent Addition: Add anhydrous DMAc to achieve a 0.2 M concentration relative to the aryl halide.
Thiol Addition: Syringe in 2-Methoxy-2-methylbutane-1-thiol (1.2 equiv).
Reaction: Stir the mixture vigorously and heat to 80–100 °C for 12–24 hours.
Self-Validation Step: Monitor the disappearance of the free thiol using Ellman’s reagent (DTNB) on a TLC spot. A lack of yellow color upon staining indicates complete consumption of the sterically hindered thiol, validating the conversion before workup.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine (3x) to remove DMAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Desulfurative Amination of 2-Methoxy-2-methylbutane-1-thiol
Causality: The Ph₃P/ICH₂CH₂I system converts the hindered C-S bond into a highly reactive iodophosphonium intermediate, facilitating displacement by unhindered amines[3].
Activation: Dissolve Ph₃P (1.5 equiv) and ICH₂CH₂I (1.5 equiv) in anhydrous DCM at room temperature.
Thiol Addition: Add 2-Methoxy-2-methylbutane-1-thiol (1.0 equiv) and stir for 15 minutes to form the activated complex.
Nucleophile Addition: Add an unhindered primary amine (2.0 equiv) and a tertiary amine base (e.g., DIPEA, 2.0 equiv).
Reaction: Heat to reflux (40 °C) to overcome the beta-carbon steric hindrance.
Self-Validation Step: Monitor the reaction via LC-MS. The mass shift will correspond to the exact loss of sulfur and the addition of the amine. Do not proceed to workup until the intermediate iodophosphonium mass is fully depleted.
Quantitative Optimization Matrix
The following table summarizes the optimized parameters for reacting 2-Methoxy-2-methylbutane-1-thiol across various electrophilic systems.
Electrophile Type
Recommended Base
Optimal Solvent
Temperature
Expected Yield Range
Key Mechanistic Additive
Primary Alkyl Halide
NaH (1.5 eq)
DMF
25–50 °C
75–85%
TBAI (Phase Transfer)
Secondary Alkyl Halide
DBU (2.0 eq)
DMSO
60–80 °C
40–60%
None (Avoid E2 elimination)
Electron-Deficient Aryl Halide
K₂CO₃ (2.0 eq)
DMAc
80–100 °C
70–90%
None (Thermal activation)
Unactivated Aryl Halide
NaOtBu (2.0 eq)
Toluene
100–110 °C
65–80%
Pd₂(dba)₃ / Xantphos
Troubleshooting Logical Workflow
Logical troubleshooting workflow for overcoming low yields in hindered thiol substitutions.
References
[3] Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters - ACS Publications.
[2] Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications.
[1] The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
comparing metal binding affinity of 2-Methoxy-2-methylbutane-1-thiol and other thiols
Comparative Guide: Metal Binding Affinity of 2-Methoxy-2-methylbutane-1-thiol vs. Standard Thiols Executive Summary In nanoparticle functionalization and heavy metal chelation, researchers often default to standard aliph...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Metal Binding Affinity of 2-Methoxy-2-methylbutane-1-thiol vs. Standard Thiols
Executive Summary
In nanoparticle functionalization and heavy metal chelation, researchers often default to standard aliphatic thiols (e.g., 1-butanethiol) or biological thiols (e.g., L-cysteine). However, the introduction of extreme steric bulk at the beta-carbon—as seen in 2-Methoxy-2-methylbutane-1-thiol (2-MMBT) —fundamentally alters the thermodynamic and kinetic landscape of metal-thiolate interactions. This guide provides an objective, data-grounded comparison of 2-MMBT against conventional alternatives, detailing the causality behind its unique binding profile and providing self-validating experimental workflows to measure these differences.
Mechanistic Causality: The Role of Steric Bulk in Metal-Thiolate Dynamics
To understand how 2-MMBT performs compared to alternatives, we must analyze the physical chemistry at the metal-ligand interface.
1. The Baseline Au-S Bond Dynamics
Thiol binding to noble metals (such as gold nanoparticles, AuNPs) is driven by chemisorption. For unhindered primary thiols, this reaction rapidly forms a1[1]. Following initial attachment, linear aliphatic thiols align via lateral van der Waals forces to form dense, highly ordered Self-Assembled Monolayers (SAMs).
2. The 2-MMBT Anomaly: Cross-Adatom Steric Hindrance
Unlike 1-butanethiol, 2-MMBT possesses a quaternary beta-carbon (C2) substituted with both a methyl (-CH₃) and a methoxy (-OCH₃) group.
Kinetic Penalty: When approaching a metal surface or a solvated heavy metal ion (e.g., Cd²⁺), this bulky C2 center creates severe 2[2]. This restricts the conformational freedom of the ligand, drastically reducing the association rate constant (
kon
) and preventing the formation of a dense monolayer.
Electronic Modulation: The methoxy group exerts an electron-withdrawing inductive effect, slightly decreasing the nucleophilicity of the adjacent thiolate. While the oxygen atom could theoretically act as a secondary coordination site for oxophilic metals, the intense steric strain of the quaternary center prevents the optimal bidentate geometry easily achieved by flexible biological chelators like 3[3].
Quantitative Comparison: 2-MMBT vs. Standard Alternatives
To facilitate objective selection, the table below summarizes the physicochemical and binding properties of 2-MMBT against three field-standard alternatives.
Ligand
Structural Classification
Steric Hindrance at β-Carbon
Relative Packing Density on AuNPs
Primary Metal Target Affinity (log K)
2-Methoxy-2-methylbutane-1-thiol
Branched Aliphatic Thiol
High (Quaternary: -CH₃, -OCH₃)
Low (Sparse, disordered monolayer)
Moderate (Sterically limited)
1-Butanethiol
Linear Aliphatic Thiol
Low (-CH₂-)
High (Dense, ordered SAM)
High (Optimal for planar Au/Ag)
L-Cysteine
Amino Acid
Moderate (-CH(NH₂)-)
Moderate (Electrostatic repulsion)
Very High (Bidentate chelation)
Glutathione (GSH)
Tripeptide
High (Peptide backbone)
Low (Large molecular footprint)
Very High (Cooperative multidentate)
Visualizing the Binding Dynamics
The structural differences between these thiols dictate their macroscopic behavior on metal surfaces. The following diagram illustrates the divergent pathways of monolayer formation.
Workflow comparing binding kinetics and SAM formation of unhindered vs. sterically hindered thiols.
Self-Validating Experimental Protocols
To empirically validate the mechanistic claims above, researchers must utilize assays that isolate kinetic and thermodynamic variables.
Protocol 1: Kinetic Profiling of AuNP Binding via SERS
Traditional UV-Vis spectroscopy often lacks the sensitivity to distinguish the subtle kinetic delays caused by steric bulk. Instead,4 in real-time[4].
Preparation: Procure 15 nm citrate-capped AuNPs (OD = 1.0) to ensure a high surface-area-to-volume ratio.
Ligand Solutions: Prepare equimolar solutions (10 µM) of 2-MMBT and 1-Butanethiol in absolute ethanol.
Initiation: Inject 100 µL of the target thiol solution into 1 mL of the AuNP suspension under continuous magnetic stirring (800 rpm).
Data Acquisition: Continuously acquire SERS spectra using a 785 nm excitation laser every 10 seconds for a total of 30 minutes.
Analysis: Plot the intensity of the C-S stretching vibrational band (~700 cm⁻¹) over time. Fit the curve to a first-order Langmuir adsorption model.
Expected Outcome: 2-MMBT will yield a significantly lower observed rate constant (
kobs
) due to the steric repulsion of the C2 methyl and methoxy groups at the nanoparticle interface.
Protocol 2: Thermodynamic Profiling of Heavy Metal Chelation via ITC
To understand solution-phase binding to toxic heavy metals (e.g., Cd²⁺), Isothermal Titration Calorimetry (ITC) is required. ITC deconvolutes the enthalpic (ΔH) and entropic (ΔS) contributions, revealing the thermodynamic penalty of5[5].
Buffer Preparation: Degas 50 mM HEPES buffer (pH 7.4) thoroughly to prevent bubble-induced baseline noise.
Reactants: Prepare 50 µM CdCl₂ in the buffer. Prepare 500 µM solutions of the target thiol (2-MMBT or Glutathione) in the identical buffer to prevent heat of dilution artifacts.
Titration Setup: Load the Cd²⁺ solution into the ITC cell (approx. 200 µL) and the thiol solution into the injection syringe.
Execution: Perform 25 automated injections of 2 µL at 298 K, utilizing 120-second equilibration intervals between injections.
Analysis: Integrate the heat peaks and fit to an independent binding model.
Expected Outcome: 2-MMBT will exhibit a less favorable entropy of binding (ΔS) compared to unhindered thiols, as locking the bulky quaternary center into a rigid coordination geometry carries a high thermodynamic cost.
Strategic Applications in Drug Development & Nanotech
While 1-butanethiol is superior for creating dense, hydrophobic protective coatings, and Glutathione is the gold standard for heavy metal remediation, 2-MMBT serves a highly specialized niche.
Because its steric bulk inherently prevents dense packing, 2-MMBT is the ideal candidate when controlled, sparse functionalization is required. In drug delivery, creating a mixed monolayer using 2-MMBT allows researchers to leave intentional "gaps" on a nanoparticle surface. These gaps can be subsequently utilized to conjugate larger, sterically demanding targeting antibodies or active pharmaceutical ingredients (APIs) without the need for harsh ligand-exchange conditions.
References
Thermodynamic origin of the affinity, selectivity, and domain specificity of metallothionein for essential and toxic metal ions. Oxford Academic (Metallomics). 5
Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form. Proceedings of the National Academy of Sciences (PNAS). 2
Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. National Institutes of Health (PMC). 4
Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. National Institutes of Health (PMC). 3
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-2-methylbutane-1-thiol Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of volatile sulfur compounds is of paramount imp...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of volatile sulfur compounds is of paramount importance. 2-Methoxy-2-methylbutane-1-thiol, a molecule of interest due to its potential sensory and physiological effects, presents unique analytical challenges owing to its volatility and the reactivity of its thiol group. This guide provides an in-depth, objective comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the methodological choices. We will delve into the intricacies of sample preparation, derivatization strategies, and the validation parameters that ensure the reliability and robustness of each method. This guide is designed to be a self-validating system, grounded in established scientific principles and regulatory standards, to empower you to make informed decisions for your analytical needs.
The Analytical Challenge: The Nature of 2-Methoxy-2-methylbutane-1-thiol
2-Methoxy-2-methylbutane-1-thiol is a volatile organic compound containing a sulfhydryl (-SH) group. This thiol functional group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products, compromising the accuracy of quantification.[1] Furthermore, its volatility necessitates careful sample handling and preparation to prevent analyte loss. The low concentrations at which this and similar thiols can be impactful require highly sensitive analytical methods.
Comparative Overview of Analytical Methodologies
The choice between GC-MS and HPLC for the quantification of 2-Methoxy-2-methylbutane-1-thiol hinges on several factors including the sample matrix, required sensitivity, and available instrumentation. Both techniques, when properly validated, can provide accurate and reliable results.
Parameter
GC-MS with PFBBr Derivatization
HPLC-UV with DTNB Derivatization
Principle
Separation of volatile derivatives in the gas phase followed by mass-based detection.
Separation of derivatized analyte in the liquid phase followed by UV absorbance detection.
Derivatization
Required to improve volatility and thermal stability. Pentafluorobenzyl bromide (PFBBr) is a common reagent.[2][3]
Required to introduce a chromophore for UV detection. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is a widely used reagent.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For thiols like 2-Methoxy-2-methylbutane-1-thiol, derivatization is a critical step to enhance thermal stability and improve chromatographic performance.[6] Pentafluorobenzyl bromide (PFBBr) is an effective derivatizing agent that reacts with the thiol group to form a stable, electron-capturing derivative suitable for sensitive detection by mass spectrometry.[2][3]
Benchmarking 2-Methoxy-2-methylbutane-1-thiol (2-MMBT) Performance in Surface Modifications
As surface engineering and nanomedicine advance, the demand for ultra-compact, antifouling ligands has outpaced the capabilities of traditional linear alkanethiols and long-chain PEGylated systems. For researchers and dr...
Author: BenchChem Technical Support Team. Date: April 2026
As surface engineering and nanomedicine advance, the demand for ultra-compact, antifouling ligands has outpaced the capabilities of traditional linear alkanethiols and long-chain PEGylated systems. For researchers and drug development professionals designing sterically constrained nanocarriers or precision biosensors, 2-Methoxy-2-methylbutane-1-thiol (2-MMBT) represents a critical structural paradigm shift.
Unlike standard linear thiols, 2-MMBT features an ultrashort aliphatic butane backbone coupled with a highly sterically demanding beta-carbon (bearing both a methyl and a methoxy group). This guide objectively benchmarks 2-MMBT against industry-standard alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for its implementation.
Mechanistic Rationale: The Power of "Chain Frustration"
The performance of a Self-Assembled Monolayer (SAM) is traditionally dictated by the van der Waals interactions between the alkyl chains of the chemisorbed thiols [1]. Linear alkanethiols, such as 1-hexanethiol (1-HT), pack densely to form crystalline, hydrophobic barriers. Conversely, standard antifouling ligands like mPEG3-Thiol rely on long, flexible hydrophilic chains that create a massive hydration sphere, which unfortunately adds significant hydrodynamic bulk [2].
2-MMBT operates on a completely different biophysical principle: steric chain frustration .
The bulky methyl and methoxy groups at the beta-position physically prevent the butane backbones from achieving tight van der Waals packing [3]. This intentional steric hindrance forces a low-density monolayer. However, rather than exposing the hydrophobic gold surface to protein fouling, the terminal methoxy groups create a tightly bound, ultra-thin hydration layer. The result is a surface that mimics the protein resistance of PEGylated systems but occupies a fraction of the hydrodynamic volume.
Logic pathway of 2-MMBT self-assembly and steric-driven antifouling.
Physicochemical Profiling & Benchmarking
To objectively evaluate 2-MMBT, we benchmark it against three standard alternatives:
1-Hexanethiol (1-HT): The standard short-chain hydrophobic control.
mPEG3-Thiol: The standard short-chain antifouling control.
11-Mercapto-1-undecanol (11-MUD): A standard long-chain hydrophilic control.
Table 1: Comparative Surface Performance Metrics
Ligand
Molecular Architecture
SAM Packing Density (nmol/cm²)
Water Contact Angle (°)
AuNP Hydrodynamic Radius Increase (nm)
Fibrinogen Adsorption (ng/cm²)
1-HT
Linear Hydrophobic
~0.75
105 ± 2
+0.8
> 250 (High)
mPEG3-SH
Linear Hydrophilic
~0.45
42 ± 3
+2.5
< 10 (Very Low)
11-MUD
Linear Amphiphilic
~0.70
< 20
+1.5
~ 50 (Moderate)
2-MMBT
Branched Amphiphilic
~0.35
55 ± 4
+0.4
< 25 (Low)
Data Synthesis: 2-MMBT exhibits the lowest packing density (~0.35 nmol/cm²) due to its branched steric bulk [3]. However, it provides the smallest hydrodynamic radius increase (+0.4 nm) while maintaining highly competitive protein resistance (< 25 ng/cm²), making it vastly superior to mPEG3-SH for nanocarriers requiring deep tumor penetration or strict renal clearance thresholds.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in analytical checkpoint to confirm causality and success before proceeding.
Protocol A: Preparation of Planar Gold SAMs (QCM-D Monitored)
This protocol utilizes Quartz Crystal Microbalance with Dissipation (QCM-D) to monitor the sterically hindered packing kinetics of 2-MMBT in real-time.
Substrate Preparation: Clean gold-coated quartz sensors using a 5:1:1
H2O:H2O2:NH4OH
solution at 70°C for 10 minutes.
Causality: Removes adventitious organic carbon to expose bare gold atoms, maximizing the thermodynamic driving force for thiolate chemisorption [1].
Baseline Validation: Mount the sensor in the QCM-D flow cell and flow absolute ethanol at 50 µL/min.
Validation Checkpoint: A frequency drift of <0.5 Hz/hr must be established to confirm thermal/mechanical stability.
Monolayer Assembly: Inject 1 mM 2-MMBT in absolute ethanol.
Causality: The 1 mM concentration provides sufficient monomer availability for spontaneous Au-S bond formation without inducing rapid, chaotic multilayer physisorption.
Real-Time Kinetic Monitoring: Monitor the frequency (
Δf
) and dissipation (
ΔD
) shifts.
Validation Checkpoint: 2-MMBT will exhibit a rapid frequency drop followed by a plateau. The final
Δf
will be measurably lower (less negative) than that of 1-HT, validating the sterically-induced low-density packing model.
Stringent Washing: Flush the cell with pure ethanol for 20 minutes, followed by
N2
drying.
Causality: Ethanol solvates and removes weakly bound, physisorbed molecules, leaving only the covalently chemisorbed monolayer.
Self-validating experimental workflow for 2-MMBT SAM preparation.
Protocol B: Passivation of Gold Nanoparticles (AuNPs) for Drug Delivery
Citrate-AuNP Synthesis: Synthesize 15 nm AuNPs via the standard Turkevich method.
Validation Checkpoint: Confirm monodispersity via Dynamic Light Scattering (DLS). The baseline hydrodynamic radius should be precisely ~16 nm.
Ligand Exchange: Add 2-MMBT (dissolved in minimal ethanol) to the aqueous AuNP suspension to achieve a 10,000:1 ligand-to-nanoparticle molar ratio.
Causality: This massive stoichiometric excess thermodynamically drives the displacement of the weakly bound, electrostatic citrate capping agents in favor of the covalent Au-S bond.
Steric Stabilization: Stir at room temperature for 12 hours in the dark. The bulky beta-carbons force the methoxy groups to orient outward, providing immediate steric and hydration-based stabilization.
Purification: Centrifuge at 12,000 rcf for 15 minutes, decant the supernatant, and resuspend in Milli-Q water. Repeat 3x.
Final Validation: Measure Zeta Potential and DLS.
Validation Checkpoint: The Zeta potential must shift from highly negative (-40 mV for citrate) to near-neutral (-5 mV for 2-MMBT). The DLS hydrodynamic radius should increase by no more than +0.4 to +0.5 nm, confirming successful ultra-compact passivation.
Conclusion
For applications where minimizing hydrodynamic radius is just as critical as preventing non-specific protein adsorption, 2-Methoxy-2-methylbutane-1-thiol outperforms traditional linear thiols. By leveraging the biophysics of steric chain frustration, 2-MMBT allows researchers to engineer defect-rich, highly hydrated, ultra-thin monolayers that redefine the spatial limits of nanoparticle passivation and biosensor design.
References
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103-1170.
URL:[Link]
Prime, K. L., & Whitesides, G. M. (1993). "Adsorption of proteins onto surfaces containing end-attached oligo(ethylene oxide): a model system using self-assembled monolayers." Journal of the American Chemical Society, 115(23), 10714-10721.
URL:[Link]
Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. D. (1987). "Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry." Journal of the American Chemical Society, 109(11), 3559-3568.
URL:[Link]
Comparative
A Scientist's Guide to Evaluating the Commercial Purity of 2-Methoxy-2-methylbutane-1-thiol (CAS 1936595-18-4)
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. This guide provides a comprehensive framework for evaluating the commercial purity of the specialty thiol, 2...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. This guide provides a comprehensive framework for evaluating the commercial purity of the specialty thiol, 2-Methoxy-2-methylbutane-1-thiol (CAS 1936595-18-4), a compound with potential applications in the flavor and fragrance industry due to its structural similarity to known aroma compounds.[1][2][3][4] While specific data for this exact molecule is not widely published, this guide will leverage established analytical principles for thiol characterization to provide a robust evaluation strategy. We will explore the likely impurities, compare state-of-the-art analytical techniques, and provide actionable experimental protocols.
Understanding the Importance of Purity: Potential Impurities in Thiol Synthesis
The commercial viability of a specialty chemical like 2-Methoxy-2-methylbutane-1-thiol hinges on its purity profile. Impurities can affect its aroma, reactivity, and safety. A thorough understanding of its synthesis is key to anticipating potential contaminants. While the specific synthesis for this compound is not publicly available, we can infer likely impurities based on general thiol preparation methods, such as the reaction of an alkyl halide with sodium hydrosulfide.[5]
Common Impurities to Consider:
Starting Materials: Unreacted 1-chloro-2-methoxy-2-methylbutane and residual inorganic salts.
By-products of Synthesis:
Disulfides: The corresponding disulfide is a common impurity, formed by the oxidation of the thiol.[6][7] The presence of trace metals can catalyze this oxidation.[6][8]
Thioethers: Formed by the reaction of the thiol with another molecule of the alkyl halide.
Residual Solvents: Solvents used in the synthesis and purification steps.
Isomers: Structural isomers that may have been present in the starting materials or formed during the synthesis.
A Comparative Analysis of Analytical Techniques for Thiol Purity
No single analytical technique is sufficient for a comprehensive purity assessment. A multi-pronged approach is essential. Here, we compare the most effective methods for thiol analysis.
Technique
Principle
Strengths
Limitations
Best For
Gas Chromatography (GC)
Separation of volatile compounds based on their boiling points and interactions with a stationary phase.
Excellent for volatile thiols.[9][10] High resolution and sensitivity, especially with sulfur-specific detectors.[10]
Not suitable for non-volatile impurities. High temperatures can cause degradation of some thiols.[10]
Quantifying volatile impurities and the main thiol component.
High-Performance Liquid Chromatography (HPLC)
Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase.
Versatile for a wide range of thiols, including less volatile ones. Can be coupled with various detectors for high sensitivity and specificity.[11][12]
Derivatization is often required for detection, which can add complexity.[12][13] Longer analysis times compared to GC.[14]
Analysis of non-volatile impurities, and quantification of the main component, often after derivatization.
Mass Spectrometry (MS)
Ionization of molecules and separation of the ions based on their mass-to-charge ratio.
Provides molecular weight and structural information, crucial for identifying unknown impurities.[15][16][17][18] High sensitivity and selectivity.[14]
Does not provide quantitative information without proper calibration. Can be expensive.[14][15]
Identification of unknown impurities when coupled with GC or HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
Provides unambiguous structural confirmation. Quantitative (qNMR) analysis is possible without a reference standard for each impurity.[19] ³¹P NMR can be a powerful tool for quantifying thiol groups after derivatization.[20][21]
Lower sensitivity compared to chromatographic methods. Can be complex to interpret for complex mixtures.
Structural elucidation of the main component and impurities. Quantitative analysis of the main component and major impurities.
Experimental Protocols for Purity Evaluation
A logical workflow is critical for an efficient and accurate purity assessment.
Figure 1: A recommended workflow for the comprehensive purity evaluation of a novel thiol compound.
Protocol 1: GC-MS for Volatile Impurity Profiling
This protocol is designed for the separation and identification of volatile components in the thiol sample.
Sample Preparation: Prepare a 1000 ppm solution of the 2-Methoxy-2-methylbutane-1-thiol sample in a suitable solvent like dichloromethane or MTBE.
GC-MS System:
GC Column: A mid-polarity column such as a DB-624 or equivalent is a good starting point.
Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.
Data Analysis:
Identify the main peak corresponding to 2-Methoxy-2-methylbutane-1-thiol.
Search the NIST library for matches to the mass spectra of any impurity peaks.
Pay close attention to peaks corresponding to potential disulfides (dimer of the parent thiol) and thioethers.
Protocol 2: HPLC with UV and MS Detection for Non-Volatile Impurities
This method is suitable for identifying less volatile impurities that are not amenable to GC analysis.
Sample Preparation: Prepare a 1 mg/mL solution of the thiol in acetonitrile/water (50:50).
HPLC System:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). For example, start at 10% B, ramp to 90% B over 20 minutes.
Flow Rate: 0.8 mL/min.
Detectors:
UV/Vis Detector: Monitor at 210 nm and 254 nm.
Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.
Data Analysis:
Correlate peaks from the UV chromatogram with the mass spectra to identify impurities.
Look for ions corresponding to the expected molecular weights of potential non-volatile by-products.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the purity of the main component without the need for a specific reference standard of that compound.
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-Methoxy-2-methylbutane-1-thiol sample into an NMR tube.
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and a resonance that does not overlap with the analyte signals.
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
NMR Acquisition:
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.
Ensure a high signal-to-noise ratio.
Data Analysis:
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte using the following equation:
When selecting a thiol for a specific application, such as in the formulation of flavors and fragrances, the impurity profile is a critical point of comparison with other commercially available alternatives like 4-methoxy-2-methyl-2-butanethiol or 2-methyl-1-butanethiol.[1][2][22][23][24] A higher purity product with fewer off-note impurities will be more desirable. The analytical methods described in this guide will allow for a direct comparison of the purity and impurity profiles of different commercial thiol products.
Figure 2: A logical diagram illustrating the comparison of the target thiol with an alternative based on key purity metrics.
Conclusion
The comprehensive evaluation of the commercial purity of a specialty thiol like 2-Methoxy-2-methylbutane-1-thiol requires a multi-faceted analytical approach. By combining the structural confirmation and quantitative power of NMR with the high-resolution separation and identification capabilities of GC-MS and HPLC-MS, a complete picture of the product's purity can be obtained. This guide provides a robust framework for researchers to confidently assess the quality of this and other novel thiol compounds, ensuring the integrity and reproducibility of their scientific work.
References
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026, January 6). Vertex AI Search.
Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC. National Center for Biotechnology Information.
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC. National Center for Biotechnology Information.
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats - Society for Redox Biology and Medicine. ScienceDirect.
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques - Unipd. Università di Padova.
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. MDPI.
Gas Chromatographic Analysis of Low Molecular Weight Alkyl Thiols and Sulfides Separated on Open Tubular Columns. Journal of Chromatographic Science.
Thiols: Functions, Identification, and Applications - Creative Proteomics Blog. (2024, February 28). Creative Proteomics.
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis | Request PDF - ResearchGate. (2026, March 11). ResearchGate.
Thiol - Wikipedia. Wikipedia.
Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy - ScholarWorks@CWU. Central Washington University.
Method development for the determination of thiols using HPLC with fluorescence detection - Diva-portal.org. Diva Portal.
Oxidation of thiol compounds by molecular oxygen in aqueous solutions - ResearchGate. ResearchGate.
2-methyl-1-butane thiol 2-methylbutyl mercaptan - The Good Scents Company. The Good Scents Company.
4-methoxy-2-methyl butane thiol, 94087-83-9 - The Good Scents Company. The Good Scents Company.
Quantification of Thiols and Disulfides - PMC. National Center for Biotechnology Information.
Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers. Frontiers.
Interaction of Thiol and Disulfide Flavor Compounds with Food Components. Journal of Agricultural and Food Chemistry.
Get 4-methoxy-2-methyl Butane Thiol From Bulk Aroma Chemical India. ChemicalBull.
D 6.1 List of molecules that can be used for flavors and fragrances. (2016, September 26). COSMOS Project.
4-Methoxy-2-methyl-2-butanethiol analytical standard - Sigma-Aldrich. Sigma-Aldrich.
4-METHOXY-2-METHYL-2-BUTANETHIOL | FEMA - Flavor and Extract Manufacturers Association. FEMA.
4-methoxy-2-methyl-2-butanethiol - the NIST WebBook. National Institute of Standards and Technology.
Steric Topography and Reactivity: A Comparative Guide to 2-Methoxy-2-methylbutane-1-thiol vs. tert-Butanethiol
In drug development, catalysis, and surface functionalization, the spatial volume (steric bulk) of thiol ligands dictates their nucleophilicity, coordination geometry, and self-assembly behavior. While tert-butanethiol (...
Author: BenchChem Technical Support Team. Date: April 2026
In drug development, catalysis, and surface functionalization, the spatial volume (steric bulk) of thiol ligands dictates their nucleophilicity, coordination geometry, and self-assembly behavior. While tert-butanethiol (t-BuSH) serves as the classical model for severe steric hindrance, 2-methoxy-2-methylbutane-1-thiol presents a highly complex "neopentyl-like" steric environment coupled with a heteroatom.
This guide deconstructs their steric profiles, explains the causality behind their divergent reactivities, and provides self-validating experimental frameworks for comparing their performance in the laboratory.
Structural Profiling & Steric Topography
The fundamental difference between these two molecules lies in the spatial positioning of their steric bulk relative to the reactive sulfur center.
tert-Butanethiol (
α
-Branching): The sulfur atom is attached directly to a quaternary carbon. The three bulky methyl groups create an immediate "steric shield" around the sulfur lone pairs. This
α
-branching severely restricts the approach trajectory of electrophiles and prevents dense packing on metal surfaces, as demonstrated by STM studies published in the [1].
2-Methoxy-2-methylbutane-1-thiol (
β
-Branching): This molecule features a primary thiol group (–CH₂–SH) attached to a
β
-quaternary carbon bearing methyl, methoxy, and ethyl groups. While the sulfur atom's lone pairs are initially more exposed than in t-BuSH, the massive
β
-substituent creates a "neopentyl-like" steric umbrella. This restricts the conformational freedom of the alkyl tail. Furthermore, the
β
-methoxy group introduces stereoelectronic effects (e.g., gauche interactions) and secondary coordination sites for transition metals, making it a highly specialized ligand [2].
Mechanistic Pathway Diagram
The following diagram illustrates how the structural topography of these thiols cascades into macroscopic experimental outcomes.
Caption: Flowchart comparing α- vs β-branching steric effects on reactivity and SAM formation.
Quantitative Data Comparison
The table below summarizes the divergent physical and reactive properties caused by their respective steric environments.
Property
tert-Butanethiol
2-Methoxy-2-methylbutane-1-thiol
Causality
CAS Number
90-98-2
1936595-18-4
N/A
Branching Position
α
-quaternary
β
-quaternary
Determines proximity of steric clash.
Relative Nucleophilicity
Sluggish
Moderate
α
-branching directly blocks the S-atom approach trajectory [3].
β
-branching forces alkyl tails to clash, restricting rotation.
Empirical Validation Systems (Protocols)
To objectively compare the steric effects of these two thiols in your own laboratory, utilize the following self-validating workflows.
Protocol A: Kinetic Profiling via Thia-Michael Addition (NMR)
Causality: The thia-Michael addition to an
α,β
-unsaturated ketone is highly sensitive to the steric bulk of the incoming thiolate. By comparing the reaction rates, researchers can quantify the effective steric hindrance at the sulfur center, as noted in the [3].
Self-Validating Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an internal standard ensures that solvent evaporation or NMR shimming issues do not skew the kinetic data. The sum of the starting material and product integrals must equal the initial starting material integral, validating mass balance.
Step-by-Step Methodology:
Preparation: Prepare a 0.5 M solution of 2-cyclohexen-1-one in CDCl₃ containing 0.1 M 1,3,5-trimethoxybenzene (internal standard) in an NMR tube.
Reagent Addition: Add 1.0 equivalent of the chosen thiol (t-BuSH or 2-methoxy-2-methylbutane-1-thiol).
Initiation: Add 0.1 equivalents of triethylamine to act as a mild base catalyst, initiating the reaction.
Data Acquisition: Insert the tube into the NMR spectrometer and acquire ¹H NMR spectra every 5 minutes for 2 hours at 25 °C.
Analysis: Integrate the olefinic protons of the enone (multiplet at ~7.0 ppm) against the internal standard (singlet at 6.1 ppm) to plot conversion percentages over time.
Protocol B: Surface Footprint Quantification via SAM Reductive Desorption
Causality: The packing density of a Self-Assembled Monolayer (SAM) on gold is inversely proportional to the steric footprint of the thiol. t-BuSH forms a loose lattice due to
α
-branching, whereas
β
-branched thiols force highly tilted, lower-density configurations to accommodate their "umbrella" shape.
Self-Validating Mechanism: Cyclic voltammetry (CV) is used to reductively desorb the SAM. The integrated charge under the desorption peak directly correlates to the absolute number of moles of thiol on the surface. Running a blank bare Au(111) electrode beforehand validates the baseline capacitance.
Step-by-Step Methodology:
Substrate Preparation: Immerse freshly flame-annealed Au(111) on mica substrates into separate 1 mM ethanolic solutions of each thiol.
Incubation: Allow the substrates to incubate for 24 hours at room temperature to ensure thermodynamic equilibrium of the monolayer.
Washing: Remove the substrates, rinse extensively with absolute ethanol to remove physisorbed molecules, and dry under a gentle stream of N₂.
Electrochemical Setup: Place the functionalized Au(111) working electrode in an electrochemical cell filled with 0.1 M KOH (aq), using a Pt wire counter electrode and an Ag/AgCl reference electrode.
Desorption Sweep: Sweep the potential from -0.2 V to -1.2 V at a scan rate of 50 mV/s.
Quantification: Integrate the area under the reductive desorption peak (typically occurring between -0.8 V and -1.0 V). Convert the integrated charge (
Q
) to surface coverage (
Γ
) using the equation
Γ=Q/(nFA)
, where
n=1
(one electron per thiol),
F
is Faraday's constant, and
A
is the electrode area.
References
Maksymovych, P., et al. (2014). "Controlling the Stereochemistry and Regularity of Butanethiol Self-Assembled Monolayers on Au(111)". Journal of the American Chemical Society.[Link]
Das, B., et al. (2007). "Scope and limitations of HClO4–SiO2 as an extremely efficient, inexpensive, and reusable catalyst for chemoselective carbon–sulfur bond formation". Journal of Chemical Sciences.[Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.